Ibandronic Acid-d3
Description
Properties
IUPAC Name |
[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVHIBUJCELCL-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649399 | |
| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130899-41-0 | |
| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Deuterium-Labeled Ibandronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of deuterium-labeled Ibandronic Acid. Deuterium labeling of active pharmaceutical ingredients is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, offering a method to trace the molecule's fate in vivo without altering its fundamental chemical properties. This document outlines a plausible synthetic route for deuterium incorporation into the Ibandronic Acid structure, details comprehensive characterization methodologies, and presents relevant data in a clear, structured format. The guide also includes a visualization of the mechanism of action of Ibandronic Acid to provide a broader context for its therapeutic use.
Introduction
Ibandronic Acid is a potent, nitrogen-containing bisphosphonate used for the treatment of osteoporosis and the prevention of skeletal-related events in patients with bone metastases.[1][2] It functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to reduced bone resorption.[4][5]
The use of stable isotopes, such as deuterium (²H), in drug development has become increasingly valuable.[6] Deuterium-labeled compounds are chemically identical to their protium counterparts but can be readily distinguished by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This allows for precise quantification in biological matrices and aids in the elucidation of metabolic pathways.[8] This guide details the synthesis and characterization of deuterium-labeled Ibandronic Acid, providing researchers with a comprehensive resource for its application in pharmaceutical research.
Synthesis of Deuterium-Labeled Ibandronic Acid
The synthesis of deuterium-labeled Ibandronic Acid can be achieved through various methods, with hydrogen-deuterium (H-D) exchange reactions being a common and efficient approach.[6][9] A plausible synthetic workflow is outlined below. This method involves the selective exchange of protons for deuterons at specific positions within the Ibandronic Acid molecule using a suitable catalyst and a deuterium source, such as deuterium oxide (D₂O).[9]
Proposed Synthetic Workflow
A potential route for the synthesis involves a palladium-catalyzed H-D exchange. Palladium on carbon (Pd/C) is a versatile catalyst for such transformations.[9]
Experimental Protocol
-
Reaction Setup: In a sealed reaction vessel, dissolve Ibandronic Acid in deuterium oxide (D₂O).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a specified temperature for a defined period to facilitate the H-D exchange. The exact temperature and duration will need to be optimized to achieve the desired level of deuteration without significant degradation of the starting material.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Pd/C catalyst. The filtrate, containing the deuterium-labeled Ibandronic Acid, can then be purified using a suitable chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Product Isolation: Collect the fractions containing the purified product and remove the solvent under reduced pressure to yield the final deuterium-labeled Ibandronic Acid.
Characterization of Deuterium-Labeled Ibandronic Acid
Comprehensive characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Analytical Techniques and Expected Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the positions and extent of deuterium incorporation. | A decrease in the signal intensity of protons at the positions of deuteration. |
| ²H NMR | To directly observe the deuterium signals. | Signals corresponding to the positions of deuterium incorporation. |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic distribution. | An increase in the molecular weight corresponding to the number of incorporated deuterium atoms. The isotopic pattern will reflect the level of deuteration. |
| HPLC | To assess the purity of the final product. | A single major peak indicating a high degree of purity. The retention time should be very similar to that of unlabeled Ibandronic Acid. |
Representative Characterization Data
The following tables summarize hypothetical but expected quantitative data for the characterization of deuterium-labeled Ibandronic Acid.
Table 1: NMR Spectroscopic Data (Hypothetical)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration (Relative) | Assignment |
| ¹H | 3.10 | t | 2H | -CH₂-N |
| ¹H | 2.85 | m | 1H | -CH(CH₃)- |
| ¹H | 1.90 | m | 2H | -P-C(OH)-CH₂- |
| ¹H | 1.40 | m | 4H | -(CH₂)₂-CH₃ |
| ¹H | 0.90 | t | 3H | -CH₃ |
| ²H | 1.90 | br s | - | -P-C(OD)-CD₂- |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The integration of the ²H signal is not typically quantified in the same manner as ¹H.
Table 2: Mass Spectrometric Data (Hypothetical)
| Parameter | Unlabeled Ibandronic Acid | Deuterium-Labeled Ibandronic Acid (d₃) |
| Molecular Formula | C₉H₂₃NO₇P₂ | C₉H₂₀D₃NO₇P₂ |
| Monoisotopic Mass | 319.0950 | 322.1138 |
| Calculated m/z [M+H]⁺ | 320.1028 | 323.1216 |
| Observed m/z [M+H]⁺ | 320.1025 | 323.1213 |
Table 3: HPLC Purity Data (Hypothetical)
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Buffer gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 195 nm (indirect)[10] or Mass Spectrometry |
| Retention Time | ~4.6 min[11] |
| Purity | >99% |
Experimental Protocols for Characterization
-
NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ²H NMR spectra on a high-field NMR spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze by electrospray ionization mass spectrometry (ESI-MS) in positive or negative ion mode.
-
HPLC Analysis: Prepare a standard solution of the sample in the mobile phase. Inject the solution onto an HPLC system equipped with a C18 column and a suitable detector.[10][12] Develop a gradient elution method to achieve good separation.
Mechanism of Action: Signaling Pathway
Ibandronic Acid exerts its therapeutic effect by targeting osteoclasts, the cells responsible for bone resorption.[4] The signaling pathway affected by Ibandronic Acid is the mevalonate pathway, which is crucial for the production of isoprenoid lipids.[1]
As depicted in Figure 2, Ibandronic Acid inhibits Farnesyl Pyrophosphate Synthase (FPPS).[3][4] This blockage prevents the synthesis of FPP and subsequently Geranylgeranyl Pyrophosphate (GGPP).[1] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[1][4] The lack of prenylation disrupts the normal cellular functioning and signaling of osteoclasts, leading to their apoptosis and a decrease in bone resorption.[3][5]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of deuterium-labeled Ibandronic Acid. The outlined synthetic strategy, coupled with detailed analytical methodologies, offers a solid foundation for researchers and scientists in the field of drug development. The successful synthesis and characterization of this labeled compound will facilitate more precise and informative DMPK studies, ultimately contributing to a better understanding of the pharmacology of Ibandronic Acid. The provided diagrams of the synthetic workflow and mechanism of action serve as valuable visual aids for understanding these complex processes.
References
- 1. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Ibandronate (HMDB0014848) [hmdb.ca]
- 3. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. hwb.gov.in [hwb.gov.in]
- 7. Deuterium labeling for neutron structure-function-dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scitechnol.com [scitechnol.com]
- 11. jpri.net [jpri.net]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Unraveling the In Vitro Mechanism of Action of Ibandronic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in vitro mechanism of action of Ibandronic Acid-d3, a deuterated form of the potent nitrogen-containing bisphosphonate, Ibandronic Acid. While specific in vitro mechanistic studies on the deuterated form are not extensively published, the scientific consensus is that its mechanism is identical to that of Ibandronic Acid. This document synthesizes the current understanding of how Ibandronic Acid inhibits osteoclast function and survival at a cellular and molecular level. Detailed experimental protocols for key in vitro assays are provided, along with a comprehensive summary of quantitative data from relevant studies. Visual representations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction
Ibandronic Acid is a third-generation bisphosphonate widely used in the treatment of osteoporosis and other bone-related disorders.[1] Its efficacy stems from its ability to potently inhibit osteoclast-mediated bone resorption.[2] this compound is a deuterated analog of Ibandronic Acid, primarily utilized in research settings as an internal standard for analytical purposes. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence the pharmacokinetic profile of a drug but is not expected to alter its fundamental in vitro mechanism of action.
This guide will focus on the established in vitro mechanism of Ibandronic Acid, which serves as the surrogate for understanding the actions of this compound at the cellular level.
Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
The primary molecular target of Ibandronic Acid in vitro is the enzyme Farnesyl Pyrophosphate Synthase (FPPS), a critical component of the mevalonate pathway.[3][4] This pathway is essential for the production of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]
The Mevalonate Pathway and its Importance in Osteoclasts
In osteoclasts, FPP and GGPP are crucial for the post-translational modification of small GTP-binding proteins, such as Ras, Rho, and Rac, through a process called prenylation.[6][7] These prenylated proteins are vital for maintaining the osteoclast's cytoskeletal integrity, vesicular trafficking, and the formation of the ruffled border – a specialized membrane structure essential for bone resorption.[8]
Disruption of Protein Prenylation and Induction of Apoptosis
By inhibiting FPPS, Ibandronic Acid depletes the intracellular pool of FPP and GGPP.[5] This disruption of the mevalonate pathway prevents the prenylation of small GTPases, leading to their dysfunction.[7] The consequences for the osteoclast are profound:
-
Cytoskeletal Disorganization: The loss of prenylated Rho and Rac proteins disrupts the actin ring, a key cytoskeletal structure for osteoclast attachment to the bone surface.
-
Loss of Ruffled Border: The inability to form a functional ruffled border impairs the osteoclast's ability to secrete acid and proteolytic enzymes required for bone matrix degradation.
-
Induction of Apoptosis: The disruption of essential cellular processes and signaling pathways ultimately triggers programmed cell death, or apoptosis, in osteoclasts.[9][10] This is a key mechanism by which Ibandronic Acid reduces the number of active osteoclasts. The apoptotic cascade involves the activation of caspases, such as caspase-3.[11]
Quantitative Data on the In Vitro Effects of Ibandronic Acid
The following tables summarize quantitative data from various in vitro studies investigating the effects of Ibandronic Acid on FPPS inhibition, osteoclast activity, and survival.
Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Ibandronic Acid
| Enzyme Source | IC50 Value (nM) | Reference |
| Human Recombinant | 25 | [12] |
| Human (general) | >1000 (initial) | [12] |
IC50: The half maximal inhibitory concentration.
Table 2: Effects of Ibandronic Acid on Osteoclast Function and Viability
| Assay Type | Cell Type | Effective Concentration | Effect | Reference |
| Osteoclast Formation | Mouse Bone Marrow | 10⁻⁵ mol/L (10 µM) | Pronounced suppression of formation | [2] |
| Bone Resorption (Pit Assay) | Mouse Osteoclasts | 10⁻⁵ mol/L (10 µM) | Significant suppression of resorption | [2] |
| Osteoclast Migration | Mouse Osteoclasts | 10⁻⁵ mol/L (10 µM) | Significant suppression of migration | [2] |
| Bone Resorption (CTX-I Release) | Human Osteoclasts | 0.3 - 100 µM | Strong inhibition of organic bone resorption | [13] |
| Bone Resorption (Calcium Release) | Human Osteoclasts | 0.3 - 100 µM | Strong inhibition of inorganic bone resorption | [13] |
| Cell Viability (Alamar Blue) | Human Osteoclasts | 30 µM and above | Decreased viability | [13] |
| TRACP Activity | Human Osteoclasts | 0.3 - 100 µM | Strong decrease in activity | [13] |
CTX-I: C-terminal telopeptide of type I collagen, a marker of bone resorption. TRACP: Tartrate-resistant acid phosphatase, an enzyme abundant in osteoclasts.
Detailed Experimental Protocols
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against FPPS.
Materials:
-
Recombinant human FPPS
-
[1-¹⁴C]Isopentenyl pyrophosphate (IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM DTT)
-
This compound or Ibandronic Acid standard
-
Scintillation cocktail
-
Scintillation counter
-
Chloroform/methanol (2:1, v/v) extraction solution
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of recombinant human FPPS, and GPP.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [1-¹⁴C]IPP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., 1M HCl).
-
Extract the radiolabeled product (farnesyl pyrophosphate) using a chloroform/methanol solution.
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Osteoclast Apoptosis Assay
This protocol describes a method to assess the induction of apoptosis in osteoclasts following treatment with this compound.
Materials:
-
Mature osteoclasts (e.g., derived from mouse bone marrow macrophages or human peripheral blood mononuclear cells)
-
Culture medium (e.g., α-MEM with 10% FBS, M-CSF, and RANKL)
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Flow cytometer or fluorescence microscope
-
Caspase-3 activity assay kit
Procedure:
-
Culture mature osteoclasts in a suitable multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.
-
For Annexin V/PI Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
-
For Caspase-3 Activity Assay:
-
Lyse the treated and control cells.
-
Add the cell lysate to a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate and measure the absorbance or fluorescence to determine the level of caspase-3 activity, as per the kit manufacturer's instructions.
-
Bone Resorption Pit Assay
This protocol details a method to evaluate the inhibitory effect of this compound on the resorptive activity of osteoclasts.[1][14]
Materials:
-
Bone or dentin slices
-
Osteoclast precursor cells (e.g., mouse bone marrow cells)
-
Osteoclast differentiation medium (containing M-CSF and RANKL)
-
This compound
-
Toluidine blue stain
-
Light microscope with imaging software
Procedure:
-
Place sterile bone or dentin slices in a 96-well plate.[14]
-
Seed osteoclast precursor cells onto the slices in osteoclast differentiation medium.
-
Culture the cells for several days (e.g., 7-10 days) to allow for osteoclast differentiation and the initiation of bone resorption.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Continue the culture for an additional period (e.g., 48-72 hours).
-
Remove the cells from the slices (e.g., by sonication in ammonium hydroxide).
-
Stain the slices with toluidine blue to visualize the resorption pits.[14]
-
Capture images of the pits using a light microscope.
-
Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and experimental workflows.
Caption: Signaling pathway of this compound in osteoclasts.
Caption: Experimental workflow for the FPPS inhibition assay.
Caption: Experimental workflow for the bone resorption pit assay.
Conclusion
The in vitro mechanism of action of this compound is centered on the potent and specific inhibition of farnesyl pyrophosphate synthase in osteoclasts. This leads to a cascade of events, including the disruption of protein prenylation, cytoskeletal disorganization, and ultimately, the induction of apoptosis. These cellular effects directly translate to a reduction in bone resorption. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this class of compounds. Further in vitro studies specifically utilizing this compound could serve to confirm the identical nature of its mechanistic profile to the non-deuterated form and provide more specific quantitative data.
References
- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 2. In vitro osteoclast-suppressing effect of sodium ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ibandronate-hydroxyapatite on resorptive activity of osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic effects of different classes of bisphosphonates in osteoclasts and macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Ibandronic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ibandronic Acid-d3, a deuterated analog of the bisphosphonate drug Ibandronic Acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.
Core Physical and Chemical Data
This compound, the deuterated form of Ibandronic Acid, is primarily utilized as an internal standard in pharmacokinetic studies and other quantitative analyses.[1][2][3] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based assays.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀D₃NO₇P₂ | [4][5] |
| Molecular Weight | 322.25 g/mol | [4][5][6] |
| CAS Number | 1130899-41-0 | [4][5][6] |
| Appearance | White Solid | [] |
| Melting Point | >132°C | [] |
| Solubility | Slightly soluble in water, aqueous base, and methanol. | [] |
Table 2: Chemical Identifiers and Descriptors of this compound
| Identifier/Descriptor | Value | Source(s) |
| IUPAC Name | [1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | [6] |
| Synonyms | Ibandronate-d3; P,P'-[1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid; [1-Hydroxy-3-(pentyl-(trideuteriomethyl)amino)-1-phosphonopropyl]phosphonic acid | [4] |
| InChI | InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | [6] |
| InChIKey | MPBVHIBUJCELCL-BMSJAHLVSA-N | [6] |
| SMILES | [2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | [6] |
| Computed LogP | -4.1 | [6] |
Mechanism of Action: The Mevalonate Pathway
Ibandronic acid, a nitrogen-containing bisphosphonate, exerts its pharmacological effect by inhibiting osteoclast activity.[8][9] The mechanism of action is consistent for both the deuterated and non-deuterated forms. It acts as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[10] This inhibition disrupts the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[10][11] The disruption of this process leads to the apoptosis of osteoclasts, thereby reducing bone resorption.[12][13]
Experimental Protocols
Synthesis of Ibandronic Acid
The synthesis of ibandronic acid derivatives generally involves the reaction of a substituted acetic acid with phosphorus trichloride or phosphorous acid in a suitable solvent.[14] A common starting material for ibandronate synthesis is 3-[N-(methylpentyl)amino]propionic acid.[15] This intermediate is reacted with phosphorous acid and a halo-phosphorous compound, such as phosphorus trichloride (PCl₃), in a solvent like toluene or methanesulfonic acid.[15][16] The reaction mixture is typically heated to drive the reaction to completion.[16] While a specific, detailed protocol for the deuterated form is not publicly available, the synthesis would likely involve the use of a deuterated starting material, such as trideuteriomethylamine, in the initial steps of synthesizing the 3-[N-(methylpentyl)amino]propionic acid intermediate.
Quantification of Ibandronate in Human Plasma using HPLC-MS/MS
This compound is frequently used as an internal standard for the accurate quantification of ibandronate in biological matrices. A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for this purpose.[3]
1. Sample Preparation:
-
Extraction: Ibandronate is isolated from the plasma matrix via liquid-liquid extraction.[3]
-
Derivatization: Due to the polar nature of bisphosphonates, derivatization is employed to improve chromatographic retention and mass spectrometric response. Trimethylsilyldiazomethane is used as the derivatizing agent.[3] this compound is added as the internal standard prior to extraction.
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Supelco Discovery HS C18) is used for separation.[3]
-
Mobile Phase: A suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used for gradient elution.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[17]
3. Mass Spectrometric Detection:
-
Instrumentation: A triple quadrupole or a quadrupole-linear ion trap mass spectrometer is used for detection.[3]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly employed.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for the derivatized ibandronate and this compound are monitored. For example, transitions of m/z 376.1 → 114.2 for the ibandronate derivative and m/z 379.1 → 61.0 for the this compound derivative have been reported.[3]
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of ibandronate in unknown samples is then determined from this curve.
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide serves as a foundational resource for understanding the key properties and applications of this compound. For further in-depth information, the cited references should be consulted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium salt | CAS#:1329834-28-7 | Chemsrc [chemsrc.com]
- 3. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- 1130899-41-0 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound - CAS - 1130899-41-0 | Axios Research [axios-research.com]
- 6. This compound | C9H23NO7P2 | CID 25230517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Ibandronic acid | Macmillan Cancer Support [macmillan.org.uk]
- 10. grokipedia.com [grokipedia.com]
- 11. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]
- 16. WO2007127249A1 - Crystalline forms of ibandronic acid and processes for preparation thereof - Google Patents [patents.google.com]
- 17. scitechnol.com [scitechnol.com]
The Development of Ibandronic Acid-d3: A Stable Isotope for Bioanalytical Applications
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and development of Ibandronic Acid-d3, a stable isotope-labeled derivative of the potent bisphosphonate, Ibandronic Acid. Primarily utilized as an internal standard in bioanalytical assays, this compound is crucial for the accurate quantification of its non-labeled counterpart in complex biological matrices. This document details the physicochemical properties, synthesis, analytical methodologies, and the mechanistic pathway of Ibandronic Acid, offering a comprehensive resource for scientists in the field of pharmaceutical research and development.
Introduction to Ibandronic Acid and the Rationale for a Stable Isotope Label
Ibandronic Acid is a third-generation, nitrogen-containing bisphosphonate renowned for its efficacy in the treatment of postmenopausal osteoporosis and other bone-related disorders.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is essential for osteoclast survival and function.[3][4] By disrupting this pathway, Ibandronic Acid effectively reduces bone resorption, leading to an increase in bone mineral density.[3]
The development of new pharmaceuticals and the execution of clinical trials necessitate robust and reliable bioanalytical methods to accurately measure drug concentrations in biological fluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such quantitative analyses due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is a cornerstone of best practices in LC-MS/MS-based bioanalysis. These standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes, co-elute with the analyte and experience similar ionization effects and extraction recoveries. This co-behavior allows for the correction of variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative data.
This compound was developed to serve this critical role as an internal standard in the bioanalysis of Ibandronic Acid.[4] The "d3" designation indicates the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This mass shift allows for its differentiation from the unlabeled Ibandronic Acid by the mass spectrometer, without significantly altering its chemical and physical properties.
Physicochemical Properties of Ibandronic Acid and this compound
A thorough understanding of the physicochemical properties of both the analyte and its stable isotope-labeled internal standard is fundamental for method development. The following table summarizes and compares the key properties of Ibandronic Acid and this compound.
| Property | Ibandronic Acid | This compound |
| IUPAC Name | [1-hydroxy-3-(methylpentylamino)-1-phosphonopropyl]phosphonic acid | [1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid[5] |
| Molecular Formula | C₉H₂₃NO₇P₂ | C₉H₂₀D₃NO₇P₂[6] |
| Molecular Weight | 319.23 g/mol [3] | 322.25 g/mol [5][6] |
| CAS Number | 114084-78-5[3] | 1130899-41-0[5] |
| XLogP3 | -4.1 | -4.1[5] |
| Melting Point | >132°C | >132°C |
| Solubility | Soluble in water | Soluble in Aqueous Base (Slightly), Methanol (Slightly), Water (Slightly) |
Synthesis and Characterization of this compound
The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily produced for use as an analytical standard. However, a plausible synthetic route can be devised based on established methods for the synthesis of Ibandronic Acid and related compounds. The key step is the introduction of the trideuteriomethyl group.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a multi-step process:
-
Deuteromethylation of N-pentylamine: N-pentylamine is reacted with a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), to form N-(trideuteriomethyl)pentylamine.
-
Alkylation with a Propionate Synthon: The resulting deuterated secondary amine is then reacted with a suitable three-carbon synthon, such as ethyl 3-bromopropionate, to introduce the propionic acid backbone.
-
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield 3-[N-(trideuteriomethyl)pentylamino]propionic acid.
-
Bisphosphonation: The final and crucial step is the reaction of the deuterated amino acid with a mixture of phosphorous acid and a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), followed by hydrolysis to form this compound.
Caption: Proposed synthetic pathway for this compound.
Characterization
The structural integrity and isotopic purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the overall structure of the molecule. The integration of the N-methyl signal would be significantly reduced compared to the unlabeled standard, confirming deuterium incorporation.
-
²H NMR: Would show a signal corresponding to the deuterium atoms on the methyl group.
-
³¹P NMR: Would show signals characteristic of the two phosphonate groups, confirming the bisphosphonate structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of this compound, which should be approximately 3 Da higher than that of unlabeled Ibandronic Acid, corresponding to the three deuterium atoms.
Mechanism of Action: The Mevalonate Pathway
Ibandronic Acid, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by targeting osteoclasts, the cells responsible for bone resorption. The molecular target is farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.
The mevalonate pathway is a vital metabolic cascade that produces isoprenoid precursors, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras, Rho, and Rab, which are crucial for osteoclast function and survival.
By inhibiting FPPS, Ibandronic Acid prevents the synthesis of FPP and GGPP.[3] This lack of prenylation disrupts the signaling pathways that control osteoclast morphology, cytoskeletal arrangement, and trafficking of vesicles, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.
Caption: The Mevalonate Pathway and the inhibitory action of Ibandronic Acid.
Experimental Protocols
The use of this compound as an internal standard is central to the accurate quantification of Ibandronic Acid in pharmacokinetic and other clinical studies. Below is a representative experimental protocol for the analysis of Ibandronic Acid in human plasma using LC-MS/MS.
Bioanalytical Method for Ibandronic Acid in Human Plasma
Objective: To accurately quantify the concentration of Ibandronic Acid in human plasma samples.
Internal Standard: this compound
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 30 seconds.
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., a mixture of isopropanol and dichloromethane).
-
Vortex mix for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., acetonitrile).
-
Add 20 µL of trimethylsilyldiazomethane solution.
-
Incubate at 60°C for 30 minutes to allow for complete derivatization.
-
Evaporate to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Supelco Discovery HS C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Ibandronic Acid to this compound against the known concentrations of the calibration standards.
-
The concentration of Ibandronic Acid in the unknown plasma samples is then determined by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for the bioanalysis of Ibandronic Acid using this compound.
Pharmacokinetic Profile of Ibandronic Acid
Due to its specific application as an analytical internal standard, there is no publicly available data on the pharmacokinetic profile of this compound as a therapeutic agent. The introduction of three deuterium atoms is not intended to alter the drug's pharmacokinetic properties in a therapeutically meaningful way. The following table summarizes the key pharmacokinetic parameters of unlabeled Ibandronic Acid.
| Parameter | Value |
| Bioavailability (Oral) | ~0.6%[7] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.5 - 2 hours (fasted)[8] |
| Plasma Protein Binding | 85-99% |
| Metabolism | Not metabolized |
| Elimination Half-life | 10 - 72 hours (terminal) |
| Excretion | Primarily renal |
Conclusion
This compound serves as an indispensable tool in the development and clinical evaluation of Ibandronic Acid. As a stable isotope-labeled internal standard, it ensures the accuracy, precision, and reliability of bioanalytical methods used to quantify Ibandronic Acid in biological matrices. This technical guide has provided a comprehensive overview of the rationale for its development, its physicochemical properties, a plausible synthetic pathway, and its application in a validated LC-MS/MS method. The detailed information on the mechanism of action of Ibandronic Acid further contextualizes the importance of precise quantification in understanding its therapeutic effects. For researchers and drug development professionals, the use of this compound is a critical component in generating high-quality data for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, ultimately supporting the safe and effective use of Ibandronic Acid in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 4. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H23NO7P2 | CID 25230517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ibandronic Acid-d3 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ibandronic Acid-d3, a deuterated analog of the potent bisphosphonate, Ibandronic Acid. This document details its chemical properties, mechanism of action, and key experimental applications, with a focus on its use as an internal standard in analytical methods.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Ibandronic Acid, a third-generation nitrogen-containing bisphosphonate. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Ibandronic Acid in biological matrices.[1]
| Property | Value | Reference |
| CAS Number | 1130899-41-0 | [1] |
| Molecular Formula | C₉H₂₀D₃NO₇P₂ | |
| Synonyms | Ibandronate-d3, [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid |
Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase
The pharmacological activity of Ibandronic Acid, and by extension its deuterated form, lies in its potent inhibition of bone resorption. As a nitrogen-containing bisphosphonate, its primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.
The mechanism unfolds as follows:
-
Affinity for Bone Mineral: Ibandronic Acid has a high affinity for hydroxyapatite, the mineral component of bone. This leads to its rapid and targeted accumulation at sites of active bone remodeling.
-
Uptake by Osteoclasts: During bone resorption, osteoclasts, the cells responsible for breaking down bone tissue, internalize the bone matrix, including the bound Ibandronic Acid.
-
Inhibition of FPPS: Once inside the osteoclast, Ibandronic Acid inhibits FPPS. This enzyme is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
-
Disruption of Protein Prenylation: FPP and GGPP are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. These proteins are vital for various cellular functions in osteoclasts, including cytoskeletal arrangement, membrane trafficking, and survival signaling.
-
Induction of Osteoclast Apoptosis: The disruption of these critical cellular processes ultimately leads to the induction of osteoclast apoptosis (programmed cell death), thereby reducing the overall rate of bone resorption.
The following diagram illustrates the signaling pathway inhibited by Ibandronic Acid:
References
Understanding the Isotopic Purity of Ibandronic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Ibandronic Acid-d3, a deuterated analog of the osteoporosis drug Ibandronic Acid. Understanding the isotopic enrichment of this stable isotope-labeled compound is critical for its application as an internal standard in pharmacokinetic studies and other quantitative analyses. This guide details the experimental protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, presents data in a structured format, and includes visualizations to clarify workflows and concepts.
Introduction to this compound and Isotopic Purity
Ibandronic Acid is a potent nitrogen-containing bisphosphonate used to inhibit bone resorption. Its deuterated form, this compound, serves as an invaluable tool in clinical and pre-clinical research, primarily as an internal standard for the accurate quantification of the parent drug in biological matrices. The substitution of three hydrogen atoms with deuterium atoms results in a mass shift that allows for its distinction from the unlabeled drug in mass spectrometry-based assays.
The efficacy of this compound as an internal standard is contingent on its isotopic purity. Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions. Impurities can include molecules with fewer or no deuterium atoms (d0, d1, d2) or molecules with isotopic scrambling. Therefore, rigorous analytical characterization is essential to ensure the reliability of quantitative data generated using this internal standard.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is determined by measuring the relative abundance of each isotopic species (isotopologues). Due to the lack of a publicly available Certificate of Analysis with specific batch data, the following tables present illustrative data based on typical specifications for high-purity deuterated compounds.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Designation | Relative Abundance (%) |
| Non-deuterated | d0 | < 0.1 |
| Mono-deuterated | d1 | < 0.5 |
| Di-deuterated | d2 | < 1.0 |
| Tri-deuterated | d3 | > 98.0 |
Table 2: Key Specifications for this compound
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry / NMR |
| Molecular Formula | C₉H₂₀D₃NO₇P₂ | - |
| Molecular Weight | 322.25 g/mol | - |
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methods developed for the quantification of Ibandronic Acid in human plasma, where this compound is used as an internal standard[1].
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol/water mixture).
-
Prepare a series of dilutions to obtain a concentration suitable for MS analysis.
-
Derivatization with an agent like trimethylsilyldiazomethane may be necessary to improve chromatographic retention and ionization efficiency.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid to improve peak shape.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan analysis to observe the entire isotopic cluster of the molecular ion. For higher sensitivity and specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.
-
MS/MS Transitions: For Ibandronic Acid, the transition 376.1 -> 114.2 is monitored. For this compound, the corresponding transition would be 379.1 -> 114.2, reflecting the +3 Da mass shift[1].
-
Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, d3) are used to calculate the isotopic distribution and enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic purity. Both ¹H (proton) and ²H (deuterium) NMR can be utilized.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., D₂O).
-
Add an internal standard with a known concentration and a distinct resonance signal for quantification.
-
-
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.
-
-
Data Analysis:
-
The degree of deuteration is determined by comparing the integral of the proton signal at the deuterated position with the integral of a non-deuterated proton signal within the same molecule or the internal standard. A reduction in the integral of the signal corresponding to the labeled position indicates the extent of deuteration.
-
Visualizations
The following diagrams illustrate the workflows for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
Caption: Mass Spectrometry Data Analysis Pathway.
Conclusion
The determination of the isotopic purity of this compound is a critical quality control step to ensure its suitability as an internal standard in quantitative bioanalysis. Both mass spectrometry and NMR spectroscopy are powerful techniques that provide complementary information regarding the isotopic distribution and the position of the deuterium labels. The detailed protocols and structured data presentation in this guide offer a framework for researchers and drug development professionals to understand and implement robust analytical methods for the characterization of deuterated compounds. The use of high-purity, well-characterized this compound is paramount for the generation of accurate and reliable data in regulated and research environments.
References
A Preliminary Investigation into the Stability of Ibandronic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibandronic acid is a potent nitrogen-containing bisphosphonate utilized in the management of osteoporosis and other bone-related conditions. Its therapeutic effect is derived from its ability to inhibit osteoclast-mediated bone resorption.[1] In the realm of pharmaceutical analysis and clinical pharmacology, isotopically labeled compounds are indispensable tools. Ibandronic Acid-d3, a deuterated analog of Ibandronic acid, serves as a crucial internal standard for its quantification in biological matrices through sensitive techniques like mass spectrometry. The stability of such internal standards is paramount to ensure the accuracy and reliability of bioanalytical methods.
This technical guide provides a preliminary investigation into the stability of this compound. The stability data presented herein is based on forced degradation studies conducted on Ibandronate sodium, the sodium salt of Ibandronic acid. It is a well-established practice in pharmaceutical development to use forced degradation studies to understand the intrinsic stability of a drug substance under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[2] Given that the deuterium substitution in this compound is unlikely to alter its fundamental chemical stability under these conditions, the data from Ibandronate sodium serves as a strong surrogate for a preliminary assessment of this compound's stability profile.
Data Presentation: Forced Degradation Studies
Forced degradation studies were conducted on Ibandronate sodium to evaluate its stability under various stress conditions. The results indicate that Ibandronate sodium is a stable molecule under hydrolytic (acidic and basic), photolytic, and thermal stress. However, significant degradation was observed under oxidative conditions.[3]
The following table summarizes the quantitative data from these studies.
| Stress Condition | Testing Parameters | % Degradation (w/w) | Analytical Method |
| Acid Hydrolysis | 5M HCl at 80°C for 5 hours | Nil | HPLC-RI |
| Base Hydrolysis | 5M NaOH at 80°C for 5 hours | Nil | HPLC-RI |
| Oxidative | 3% H₂O₂ at 85°C for 5 hours | 14.9% | HPLC-RI |
| Thermal | 105°C for 24 hours | 0.1% | HPLC-RI |
| Humidity | 40°C / 75% RH for 24 hours | 0.3% | HPLC-RI |
| Photolytic | 10 K Lux for 24 hours | Nil | HPLC-RI |
Table 1: Summary of Forced Degradation Studies on Ibandronate Sodium.[3]
Experimental Protocols
The following protocols are based on the methodologies reported for the forced degradation studies of Ibandronate sodium.[3]
Sample Preparation for Stress Studies
For each stress condition, a sample powder equivalent to 100 mg of Ibandronate sodium was transferred into a 100 ml volumetric flask. Approximately 50 ml of diluent was added, and the mixture was sonicated for 10 minutes.[3]
Stress Conditions
-
Acid Degradation: To the sample solution, 5 ml of 5M HCl was added, and the flask was kept in a water bath at 80°C for 5 hours.[3]
-
Alkali Degradation: To the sample solution, 5 ml of 5M NaOH was added, and the flask was kept in a water bath at 80°C for 5 hours.[3]
-
Oxidative Degradation: To the sample solution, 5 ml of 3% H₂O₂ was added, and the flask was kept in a water bath at 85°C for 5 hours.[3]
-
Thermal Degradation: The solid drug substance was kept at 105°C for 24 hours.[3]
-
Humidity Exposure: The sample was exposed to 40°C and 75% relative humidity for 24 hours.[3]
-
Photolytic Degradation: The sample was exposed to a light intensity of 10 K Lux for 24 hours.[3]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method with a Refractive Index (RI) detector was utilized for the analysis of the stressed samples.
-
Column: AllsepTM anion exchange column (150 mm x 4.6 mm i.d., 7 μm particle size)[3]
-
Mobile Phase: A mixture of 0.2% (v/v) aqueous formic acid (pH 3.1) and acetonitrile (95:5 v/v)[3]
-
Flow Rate: 0.5 ml/min[3]
-
Column Temperature: Ambient[3]
-
Detector: Refractive Index (RI) Detector[3]
Visualizations: Signaling Pathway and Experimental Workflow
Signaling Pathway: Inhibition of the Mevalonate Pathway by Ibandronic Acid
Ibandronic acid, like other nitrogen-containing bisphosphonates, exerts its pharmacological effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][4] This inhibition disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPases. The disruption of these signaling proteins in osteoclasts leads to their apoptosis and a reduction in bone resorption.[1][4]
Experimental Workflow: Forced Degradation Study
The process of conducting a forced degradation study involves several key steps, from sample preparation to the final analysis and data interpretation.[5] This workflow ensures a systematic evaluation of a drug substance's stability under various stress conditions.
References
- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide on the Application of Ibandronic Acid-d3 in Early-Stage Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of Ibandronic Acid-d3 in early-stage drug metabolism and pharmacokinetic (DMPK) studies. Ibandronic Acid, a nitrogen-containing bisphosphonate, is characterized by its metabolic stability, with elimination occurring primarily through renal excretion and bone sequestration.[1][2][3][4] Consequently, the role of its deuterated analog, this compound, is not to investigate metabolic pathways but to serve as an ideal internal standard for robust and accurate bioanalytical quantification. This guide details the physicochemical properties, pharmacokinetic parameters, and relevant in vitro assays to confirm the metabolic stability of Ibandronic Acid. Furthermore, it provides detailed experimental protocols and highlights the critical role of this compound in modern bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Ibandronic Acid and the Role of Deuteration
Ibandronic acid is a potent bisphosphonate used for the treatment of osteoporosis and other bone-related diseases.[5][6] It functions by inhibiting osteoclast-mediated bone resorption.[5][7] A key characteristic of ibandronic acid is its lack of metabolic degradation in humans; the compound is not metabolized and is eliminated unchanged.[2][3][4][8]
In drug discovery and development, deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools.[9] This isotopic substitution can alter the rate of metabolism through the kinetic isotope effect, which can be leveraged to study metabolic pathways or improve a drug's pharmacokinetic profile.[10][11][12] However, in the case of a non-metabolized drug like ibandronic acid, the primary and critical application of its deuterated form, this compound, is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods.[1][11] SIL-IS are considered the "gold standard" in quantitative bioanalysis, particularly for LC-MS/MS, as they exhibit nearly identical chemical and physical properties to the analyte, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.[2][10]
Physicochemical and Pharmacokinetic Properties
A thorough understanding of the physicochemical and pharmacokinetic properties of Ibandronic Acid is fundamental for designing and interpreting DMPK studies.
Physicochemical Properties of Ibandronic Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₂₃NO₇P₂ | [4] |
| Molecular Weight | 319.23 g/mol | [4] |
| Melting Point | 113-115°C | [4] |
| Water Solubility | Soluble | [13] |
| pKa | 1.60 ± 0.10 (Predicted) | [4] |
| LogP | -4.1 (Computed) | [9] |
Pharmacokinetic Parameters of Ibandronic Acid
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~0.6% | [1][6] |
| Tmax (Oral) | 0.5 - 2 hours | [3][14] |
| Protein Binding | ~87-99.5% | [2][6][8] |
| Volume of Distribution (Vd) | ≥ 90 L | [3][8] |
| Metabolism | Not metabolized | [2][3][4][8] |
| Elimination Half-life | 10 - 60 hours (broad range) | [1][6][8] |
| Total Clearance | 84 - 160 mL/min | [2][3] |
| Renal Clearance | ~60 mL/min | [1][3] |
| Excretion | 50-60% of absorbed dose excreted unchanged in urine; unabsorbed drug in feces | [4] |
Experimental Protocols for In Vitro Stability Studies
Given that Ibandronic Acid is not metabolized, the primary goal of in vitro studies is to confirm its stability in various biological matrices.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes. For Ibandronic Acid, the expected outcome is high stability.
Objective: To demonstrate the metabolic stability of Ibandronic Acid in the presence of human liver microsomes.
Materials:
-
Ibandronic Acid
-
This compound (as internal standard)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing internal standard) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of Ibandronic Acid in a suitable solvent (e.g., water or DMSO). Prepare working solutions in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the Ibandronic Acid working solution.
-
Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the reaction by adding the human liver microsome suspension.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile containing this compound.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining concentration of Ibandronic Acid at each time point using a validated LC-MS/MS method with this compound as the internal standard.
-
Data Analysis: Plot the percentage of remaining Ibandronic Acid against time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). For a stable compound like Ibandronic Acid, the percentage remaining should be close to 100% across all time points.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, assessing for degradation by plasma enzymes such as esterases and amidases.
Objective: To confirm the stability of Ibandronic Acid in human plasma.
Materials:
-
Ibandronic Acid
-
This compound (as internal standard)
-
Pooled human plasma (heparinized)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing internal standard) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of Ibandronic Acid. Prepare a working solution by spiking the stock solution into plasma.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the plasma sample and terminate the enzymatic activity by adding cold acetonitrile containing this compound.
-
Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of Ibandronic Acid in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of Ibandronic Acid remaining at each time point compared to the 0-minute sample. A stable compound will show minimal degradation over the incubation period.
Bioanalytical Method Validation using this compound
A robust and validated bioanalytical method is crucial for accurate pharmacokinetic studies. The use of this compound as an internal standard is central to achieving this.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Ibandronic Acid in a biological matrix (e.g., human plasma), adhering to regulatory guidelines (e.g., FDA, EMA).
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true value and the reproducibility of the measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. The co-elution of this compound with Ibandronic Acid helps to compensate for this effect.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Visualizations
Caption: Workflow for in vitro stability assays of Ibandronic Acid.
Caption: Elimination pathway of Ibandronic Acid.
Caption: Role of this compound in mitigating matrix effects.
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Ibandronic Acid. Due to the established metabolic stability of Ibandronic Acid, the primary application of its deuterated analog is not in the elucidation of metabolic pathways but as a high-fidelity internal standard for bioanalytical quantification. The experimental protocols outlined in this guide for assessing metabolic and plasma stability serve to confirm the minimal degradation of Ibandronic Acid in biological systems. Furthermore, the use of this compound is critical for developing and validating robust LC-MS/MS methods, ensuring the generation of accurate and reliable pharmacokinetic data essential for regulatory submissions and the successful clinical application of Ibandronic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Ibandronic acid | 114084-78-5 [chemicalbook.com]
- 5. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ec.europa.eu [ec.europa.eu]
- 9. This compound | C9H23NO7P2 | CID 25230517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. texilajournal.com [texilajournal.com]
- 13. Ibandronate Sodium Monohydrate - LKT Labs [lktlabs.com]
- 14. medicines.org.uk [medicines.org.uk]
Methodological & Application
Application Note: High-Throughput Quantification of Ibandronic Acid in Human Plasma Using Ibandronic Acid-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ibandronic acid in human plasma. Due to the challenges associated with the high polarity of bisphosphonates, a derivatization step with trimethylsilyldiazomethane is employed to enhance chromatographic retention and detection sensitivity. Ibandronic Acid-d3 serves as a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies.
Introduction
Ibandronic acid is a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.[1][2] Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic and bioavailability assessments. However, the analysis of bisphosphonates by conventional reversed-phase liquid chromatography is challenging due to their high polarity and poor retention.[1][3] This protocol overcomes these challenges through a derivatization procedure, which converts ibandronic acid and its deuterated internal standard into less polar derivatives, enabling their effective separation and sensitive detection by LC-MS/MS.[3][4]
Experimental Workflow
The overall experimental workflow consists of plasma sample preparation, including protein precipitation and liquid-liquid extraction, followed by derivatization, and subsequent analysis by LC-MS/MS.
Caption: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
Ibandronic Acid (Reference Standard)
-
Human Plasma (K2-EDTA)
-
Trimethylsilyldiazomethane (TMS-DAM), 2.0 M in hexanes
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Zinc Sulfate
-
Ammonium Formate
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of ibandronic acid and this compound in a mixture of water and methanol (50:50, v/v).
-
Prepare working standard solutions of ibandronic acid by serial dilution of the stock solution to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Spike blank human plasma with the appropriate working standard solutions to create calibration curve standards and QC samples.
Sample Extraction and Derivatization
This protocol is adapted from a validated method for bisphosphonate analysis in plasma.[4]
Caption: Detailed workflow for sample extraction and derivatization.
-
To a 200 µL aliquot of plasma, add the internal standard (this compound) solution.
-
Precipitate proteins by adding a precipitating agent such as zinc sulfate, followed by vortexing and centrifugation.
-
Perform liquid-liquid extraction on the resulting supernatant.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in methanol.
-
Add trimethylsilyldiazomethane (TMS-DAM) to the reconstituted sample.[3][4]
-
Incubate the mixture to allow for complete derivatization.
LC-MS/MS Analysis
The derivatized samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) system |
| Column | Reversed-phase C18 column (e.g., Supelco Discovery HSC18)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Conditions
The mass transitions for the derivatized analytes are monitored in MRM mode for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibandronate Derivative | 376.1 | 114.2 |
| Ibandronate-d3 Derivative (IS) | 379.1 | 61.0 |
Table 2: Mass Transitions for Ibandronate and its Internal Standard.[4][7]
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery. The results demonstrate the reliability of the assay for the quantification of ibandronic acid in human plasma.
| Parameter | Result |
| Linearity Range | 0.2 - 175.0 ng/mL[4][7] |
| Correlation Coefficient (r) | > 0.99[4][7] |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
| Accuracy | Within ±15% of nominal values[4][7] |
| Recovery | > 50%[4][7] |
Table 3: Summary of Method Validation Data
Discussion
The use of a deuterated internal standard, this compound, is critical for correcting for variability in sample preparation and potential matrix effects.[8][9] The derivatization with trimethylsilyldiazomethane significantly improves the chromatographic properties of ibandronic acid, allowing for its separation from endogenous plasma components and achieving the required sensitivity for pharmacokinetic studies.[3][4] The validation data confirms that this method is linear, precise, accurate, and suitable for high-throughput analysis. While this method is robust, alternative approaches such as HILIC-MS may be considered for the analysis of underivatized bisphosphonates.[1]
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard and a derivatization step, provides a sensitive and reliable means for the quantification of ibandronic acid in human plasma. This application note provides a comprehensive protocol for researchers and drug development professionals engaged in the study of this important bisphosphonate.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. air.unimi.it [air.unimi.it]
- 4. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. texilajournal.com [texilajournal.com]
Application Note: Quantitative Analysis of Ibandronate in Human Plasma by LC-MS/MS Using Ibandronic Acid-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibandronate is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis and bone metastases. Accurate and reliable quantification of ibandronate in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ibandronate in human plasma, utilizing Ibandronic Acid-d3 as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Ibandronate sodium salt and this compound (internal standard).
-
Chemicals and Solvents: Methanol (HPLC grade), acetonitrile (HPLC grade), formic acid (analytical grade), perchloric acid, and ultrapure water.
-
Plasma: Drug-free human plasma.
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of ibandronate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the ibandronate stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Spiking: Spike drug-free human plasma with the appropriate working solutions to create calibration standards and QC samples.
3. Sample Preparation
The sample preparation workflow is designed for efficient extraction of ibandronate from the complex plasma matrix.
Figure 1: Sample preparation workflow.
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ibandronate: The precursor to product ion transition is typically m/z 320.1 → 234.1.
-
This compound: The precursor to product ion transition is typically m/z 323.1 → 237.1.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, gas flows).
Quantitative Data Summary
The following tables summarize the performance characteristics of this analytical method.
Table 1: Calibration Curve
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | 85 - 115 |
| High | 150 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ibandronate | > 85 | < 15 |
| This compound | > 85 | < 15 |
Signaling Pathway and Logical Relationships
The overall analytical workflow can be visualized as a logical progression from sample collection to data analysis.
Figure 2: Overall analytical workflow.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of ibandronate in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery. This method is well-suited for supporting pharmacokinetic and other clinical studies involving ibandronate.
Application of Ibandronic Acid-d3 in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ibandronic Acid-d3 in pharmacokinetic (PK) studies. This compound, a deuterated analog of Ibandronic Acid, serves as an invaluable tool, primarily as an internal standard, in the bioanalysis of the parent drug. Its use significantly enhances the accuracy and precision of quantification methods, which is crucial for the reliable determination of pharmacokinetic parameters.
Introduction to Ibandronic Acid and the Role of its Deuterated Analog
Ibandronic acid is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis and other bone-related diseases.[1] It functions by inhibiting osteoclast-mediated bone resorption.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to optimizing dosing regimens and ensuring therapeutic efficacy.
Stable isotope-labeled compounds, such as this compound, are chemically identical to the drug substance but have a higher molecular weight due to the incorporation of heavy isotopes (in this case, deuterium).[2] This mass difference allows for their distinct detection by mass spectrometry, making them ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] The use of a stable isotope-labeled internal standard is a widely accepted and valuable research methodology in clinical pharmacology.[4]
Key Applications of this compound in Pharmacokinetic Studies
-
Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of ibandronate in biological matrices such as plasma and urine.[3] It mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.[5]
-
Bioavailability and Bioequivalence Studies: Stable isotope approaches, utilizing compounds like this compound, can significantly improve the efficiency and accuracy of bioavailability and bioequivalence studies.[5] By co-administering the labeled and unlabeled drug, inter-subject variability can be markedly reduced.[6]
-
Metabolism Studies: While ibandronic acid is not metabolized in humans, deuterated analogs can be used as tracers to investigate the metabolic fate of new drug candidates.[2][7]
Quantitative Pharmacokinetic Data of Ibandronic Acid
The following tables summarize key pharmacokinetic parameters of Ibandronic Acid from various studies. These values are essential for designing and interpreting pharmacokinetic investigations.
Table 1: Pharmacokinetic Parameters of Oral Ibandronic Acid in Postmenopausal Women
| Parameter | Value | Reference |
| Bioavailability | 0.63% | [1][8] |
| Time to Maximum Concentration (Tmax) | < 1 hour | [1][8] |
| Initial Half-life (Distribution & Early Elimination) | 1.3 hours | [3] |
| Apparent Elimination Half-life | 32.6 hours | [3] |
| Apparent Terminal Half-life | 10 - 60 hours | [1][8] |
Data from a study with daily oral doses of 0.25, 0.50, 1.0, 2.5, or 5.0 mg.[3]
Table 2: Pharmacokinetic Parameters of Intravenous Ibandronic Acid
| Dose | AUC (Area Under the Curve) | Reference |
| 2 mg | 316 ngh/mL | [7] |
| 4 mg | 581 ngh/mL | [7] |
| 6 mg | 908 ng*h/mL | [7] |
Table 3: Clearance and Distribution of Ibandronic Acid
| Parameter | Value | Reference |
| Total Clearance | 84 - 160 mL/min | [7] |
| Renal Clearance | ~60 mL/min | [1][8] |
| Apparent Terminal Volume of Distribution | > 90 L | [1][8] |
Experimental Protocols
Bioanalytical Method for Ibandronate in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is based on a validated high-throughput LC-MS/MS method.[7]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Objective: To isolate ibandronate and this compound from plasma and derivatize them to improve chromatographic separation and mass spectrometric detection.
-
Procedure:
-
To 500 µL of human plasma, add a known concentration of this compound solution as the internal standard.
-
Perform a liquid-liquid extraction to separate the analytes from plasma proteins and other interfering substances.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue and derivatize with trimethylsilyldiazomethane.[3] This step is crucial as it methylates the phosphonate groups, making the molecule less polar and more amenable to reverse-phase chromatography.[6]
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify the derivatized ibandronate and this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Supelco Discovery HSC18).[7]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for the specific column and system.
-
-
Mass Spectrometric Conditions:
3. Data Analysis
-
Objective: To determine the concentration of ibandronate in the plasma samples.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of the ibandronate derivative to the this compound derivative against the known concentrations of the calibration standards.
-
Calculate the concentration of ibandronate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow for ibandronate quantification.
Signaling Pathway: Inhibition of the Mevalonate Pathway by Ibandronic Acid
Ibandronic acid, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by inhibiting farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This pathway is crucial for the production of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. These proteins are vital for various cellular functions in osteoclasts, including cytoskeletal arrangement and survival. By inhibiting FPP synthase, ibandronate disrupts these processes, leading to osteoclast apoptosis and a reduction in bone resorption.
Caption: Ibandronic acid inhibits FPP synthase in the mevalonate pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Association between pharmacokinetics of oral ibandronate and clinical response in bone mass and bone turnover in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Ibandronic Acid in Human Plasma using LC-MS/MS with Ibandronic Acid-d3 Internal Standard
Introduction
Ibandronic acid is a potent, nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. Accurate quantification of ibandronic acid in biological matrices is crucial for pharmacokinetic and bioequivalence studies. However, its high polarity and lack of a strong chromophore present challenges for traditional reversed-phase liquid chromatography and UV detection. This application note details a robust and sensitive LC-MS/MS method for the determination of ibandronic acid in human plasma. The method utilizes a stable isotope-labeled internal standard (Ibandronic Acid-d3) and a derivatization step with trimethylsilyldiazomethane (TMS-DAM) to enhance chromatographic retention and mass spectrometric sensitivity.[1][2]
Principle
The analytical method involves the isolation of ibandronic acid and its deuterated internal standard (this compound) from human plasma via either solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Due to the polar nature of bisphosphonates, a derivatization step is employed to convert the phosphonic acid groups into their tetramethyl-phosphonate esters using TMS-DAM.[1][2][3] This derivatization significantly reduces the polarity of the analytes, allowing for excellent retention and separation on a reversed-phase C18 column. The derivatized analytes are then detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Workflow
Caption: Bioanalytical workflow for Ibandronic Acid.
Detailed Protocols
Materials and Reagents
-
Ibandronic Acid reference standard
-
This compound internal standard (IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trimethylsilyldiazomethane (TMS-DAM), 2.0 M in ether
-
Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) SPE cartridges[3][4]
-
Deionized water
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for on-cartridge derivatization, which integrates sample clean-up and derivatization into a single process.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To a 500 µL aliquot of plasma, add the internal standard (this compound) to achieve a final concentration of approximately 50 ng/mL.
-
Vortex mix for 10 seconds.
-
Dilute the sample with 1.4 mL of deionized water and acidify with 50 µL of 1 M HCl.
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., Waters Oasis WAX, 150 mg) with 2.0 mL of methanol followed by 2.0 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2.0 mL of deionized water.
-
Wash the cartridge with 2.0 mL of methanol to remove residual water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
On-Cartridge Derivatization and Elution:
-
Directly add 200 µL of 2.0 M TMS-DAM in ether to the cartridge, followed by 750 µL of methanol.[3]
-
Allow the derivatization reaction to proceed for 60 minutes at room temperature.[3]
-
Elute the derivatized analytes with an additional 1.0 mL of methanol.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol offers an alternative to SPE for sample clean-up.
-
Sample Pre-treatment:
-
To a 500 µL aliquot of plasma, add the internal standard (this compound).
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 2.5 mL of an organic solvent (e.g., a mixture of isopropanol and ethyl acetate) to the plasma sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of methanol and 50 µL of 2.0 M TMS-DAM in ether.
-
Vortex briefly and allow the reaction to proceed at 60°C for 30 minutes.
-
-
Final Preparation:
-
Evaporate the derivatization reagents to dryness.
-
Reconstitute the residue in 300 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
Liquid Chromatography (LC) System | Parameter | Condition | | :--- | :--- | | Column | Reversed-phase C18, e.g., Supelco Discovery HS C18 (10 cm x 2.1 mm, 5 µm)[1] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 20 µL | | Column Temp. | 40°C | | LC Gradient | Time (min) | %B | | | 0.0 | 20 | | | 0.5 | 20 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 20 | | | 5.0 | 20 |
Mass Spectrometry (MS) System
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V[4] |
| Source Temp. | 650°C[4] |
| Curtain Gas | 30 psi[4] |
| Collision Gas (CAD) | 5 psi[4] |
| Ion Source Gas 1 | 55 psi[4] |
| Ion Source Gas 2 | 55 psi[4] |
| Dwell Time | 200 ms[4] |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Ibandronate-TMS Derivative | 376.1 | 114.2 | 28[4] |
| Ibandronate-d3-TMS Derivative| 379.1 | 61.0 | N/A (Optimized) |
Note: Collision energy for the internal standard should be optimized independently.
Method Validation Summary
The method was validated according to regulatory guidelines, and the results are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.2 - 200 ng/mL[1][4] |
| Correlation Coefficient (r²) | > 0.99[1][4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] |
| Accuracy (Intra- and Inter-day) | 89.4% - 108.0%[4] |
| Precision (CV%, Intra- and Inter-day) | < 15%[1] |
| Recovery | > 50% (LLE)[1], ~84% (SPE)[4] |
| Matrix Effect | Averaged 110%, indicating minimal ion suppression/enhancement[4] |
| Stability (Autosampler, 4°C) | Stable for at least 24 hours (91.1% - 103.5% of nominal)[4] |
| Stability (Long-term, -24°C) | Stable for at least 30 days (89.5% - 113.2% of nominal)[4] |
Discussion
The high polarity of ibandronic acid makes its retention on standard reversed-phase columns difficult. Chemical derivatization with TMS-DAM is a critical step that methylates the phosphonate groups, rendering the molecule significantly more hydrophobic and amenable to reversed-phase chromatography.[1][3] The use of a stable isotope-labeled internal standard, this compound, is essential for reliable quantification. Since this compound has nearly identical chemical and physical properties to the analyte, it effectively compensates for variability in sample extraction, derivatization efficiency, and matrix effects during ionization.[1]
Both SPE and LLE are viable options for sample clean-up. The on-cartridge SPE derivatization protocol is particularly efficient as it combines extraction and derivatization, reducing sample handling time. The LLE protocol, while more traditional, also provides adequate recovery and sample cleanliness. The choice between the two may depend on laboratory workflow and available resources.
The LC-MS/MS parameters are optimized for the sensitive detection of the derivatized analytes. The MRM transitions are specific and provide excellent selectivity for quantification in a complex matrix like plasma.[1][4] The validation data demonstrates that the method is linear, accurate, precise, and robust over a clinically relevant concentration range.
Conclusion
This application note provides a detailed, validated LC-MS/MS method for the quantification of ibandronic acid in human plasma using this compound as an internal standard. The key steps of sample extraction, chemical derivatization, and optimized LC-MS/MS conditions are described in comprehensive protocols. The method is shown to be sensitive, specific, and reliable, making it suitable for high-throughput bioanalysis in support of pharmacokinetic studies and clinical drug monitoring.
Signaling Pathway / Logical Relationship Diagram
Caption: Logic of derivatization for LC-MS/MS analysis.
References
Protocol for using Ibandronic Acid-d3 in urine sample analysis
An Application Note on the Quantitative Analysis of Ibandronic Acid in Human Urine using Ibandronic Acid-d3 as an Internal Standard
Introduction
Ibandronic acid is a potent nitrogen-containing bisphosphonate used for the treatment and prevention of osteoporosis and other bone-related diseases.[1][2] It functions by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density.[3][4] Monitoring the urinary excretion of ibandronic acid is crucial for pharmacokinetic studies and for assessing patient adherence and drug absorption, as the drug is predominantly eliminated unchanged in the urine.[5][6]
Due to their high polarity and tendency to interact with metal ions, the analysis of bisphosphonates like ibandronic acid in biological matrices presents significant analytical challenges.[7][8] Direct analysis by reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often difficult. A common and effective strategy involves a derivatization step to decrease the polarity of the analyte.[7][9]
This application note details a robust and sensitive LC-MS/MS method for the quantification of ibandronic acid in human urine. The protocol employs a sample preparation procedure involving coprecipitation and liquid-liquid extraction, followed by derivatization with trimethylsilyldiazomethane (TMS-DAM).[6][10] To ensure accuracy and precision, a stable isotope-labeled internal standard, this compound, is utilized to correct for matrix effects and variations during sample preparation and injection.[10][11]
Mechanism of Action: Inhibition of the Mevalonate Pathway
Ibandronic acid targets and inhibits the farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP).[1] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[1][4] The disruption of this process impairs crucial osteoclast functions, including the formation of the ruffled border, and ultimately induces apoptosis, leading to reduced bone resorption.[3][4]
References
- 1. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Ibandronate (HMDB0014848) [hmdb.ca]
- 3. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development and application of a urine drug concentration method for the evaluation of oral absorption of ibandronate in clinical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. lcms.cz [lcms.cz]
- 9. Determination of zoledronic acid in human urine and blood plasma using liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Ibandronic Acid Using Ibandronic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibandronic acid is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis and the prevention of skeletal-related events in patients with cancer.[1][2] Therapeutic drug monitoring (TDM) of ibandronic acid, while not yet standard clinical practice, is a valuable tool in research and drug development settings. TDM assays can be used to investigate pharmacokinetics, establish dose-response relationships, and assess patient adherence to therapy. These application notes provide detailed protocols for the quantitative analysis of ibandronic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ibandronic Acid-d3 as the internal standard.
Mechanism of Action
Ibandronic acid exerts its therapeutic effect by inhibiting osteoclast-mediated bone resorption.[2] It targets farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3] This inhibition disrupts the prenylation of small GTPase signaling proteins, which are crucial for osteoclast function and survival, ultimately leading to apoptosis of osteoclasts and a reduction in bone turnover.[2][3]
Caption: Mechanism of action of Ibandronic Acid in osteoclasts.
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of ibandronic acid in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Internal Standard | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Transition (Ibandronic Acid) | m/z 376.1 -> 114.2 |
| Mass Transition (this compound) | m/z 379.1 -> 61.0 |
| Quantification Range | 0.2 - 200.0 ng/mL |
Table 2: Method Validation Summary
| Parameter | Typical Acceptance Criteria | Observed Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy | 85-115% (± 20% at LLOQ) | Within ± 15% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Within ± 15% |
| Recovery | Consistent and reproducible | > 50% |
| Lower Limit of Quantification (LLOQ) | - | 0.2 ng/mL |
Experimental Protocols
This section provides a detailed protocol for the quantification of ibandronic acid in human plasma using LC-MS/MS.
Materials and Reagents
-
Ibandronic Acid reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in diethyl ether)
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
-
Deionized water
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
Experimental Workflow
Caption: Experimental workflow for Ibandronic Acid TDM assay.
Step-by-Step Protocol
1. Preparation of Stock and Working Solutions
-
Ibandronic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ibandronic acid reference standard in deionized water to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the ibandronic acid stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality controls.
2. Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the appropriate working solutions of ibandronic acid to prepare a series of calibration standards (e.g., 0.2, 0.5, 1, 5, 10, 50, 100, 200 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation
-
To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Proceed with Solid Phase Extraction (SPE).
4. Solid Phase Extraction (SPE)
-
Conditioning: Condition the weak anion exchange SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma samples onto the SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of deionized water followed by 1 mL of methanol to remove interfering substances.
-
Drying: Dry the cartridges under vacuum for 5-10 minutes.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of 2% formic acid in methanol).
5. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of methanol.
-
Add 20 µL of 2.0 M trimethylsilyldiazomethane (TMSD) solution.
-
Incubate at room temperature for 30 minutes to allow for complete derivatization.
-
Evaporate the derivatization mixture to dryness.
-
Reconstitute the final residue in 100 µL of the mobile phase for LC-MS/MS analysis.
6. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: ESI, positive mode.
-
MRM Transitions:
-
Ibandronic Acid: 376.1 -> 114.2
-
This compound: 379.1 -> 61.0
-
-
Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
7. Data Analysis
-
Integrate the peak areas for both ibandronic acid and this compound.
-
Calculate the peak area ratio (ibandronic acid / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of ibandronic acid in the unknown samples and QCs by interpolation from the calibration curve.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable assay for the quantification of ibandronic acid in human plasma. This protocol is suitable for therapeutic drug monitoring in a research context, enabling further investigation into the pharmacokinetics and pharmacodynamics of this important bisphosphonate. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
Unlocking Deeper Insights into Bone Resorption: Application of Ibandronic Acid-d3 in Preclinical Research
For Immediate Release
Palo Alto, CA – November 24, 2025 – New application notes released today detail the strategic use of Ibandronic Acid-d3, a deuterated form of the potent bisphosphonate Ibandronic Acid, in preclinical bone resorption studies. These guidelines are designed to assist researchers, scientists, and drug development professionals in leveraging the unique advantages of stable isotope labeling to gain more precise and comprehensive data in the study of osteoporosis and other bone-related disorders.
Ibandronic acid, a nitrogen-containing bisphosphonate, is a well-established antiresorptive agent. It functions by inhibiting the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown.[1][2][3] Specifically, it targets the enzyme farnesyl pyrophosphate synthase (FPPS), leading to a disruption of essential cellular processes for osteoclast function and survival, ultimately inducing apoptosis.[2][4]
The introduction of this compound offers significant methodological advantages in preclinical research. The substitution of hydrogen with deuterium atoms creates a heavier, stable isotope-labeled version of the drug.[5] This modification, while not altering the fundamental biological activity, allows for more accurate quantification in bioanalytical assays, particularly those using mass spectrometry. The use of deuterated compounds can improve metabolic stability, enhance bioavailability, and reduce toxicity in some instances.[6] In preclinical studies, deuterated compounds are invaluable for tracking the metabolic fate of a drug and for use as internal standards in pharmacokinetic analyses.
These application notes provide detailed protocols for two key preclinical models: an in vitro osteoclast resorption pit assay and an in vivo ovariectomized (OVX) rat model of postmenopausal osteoporosis. The inclusion of this compound in these models can provide more robust and granular data on the drug's efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from preclinical studies with Ibandronic Acid, providing a baseline for comparison when utilizing this compound.
Table 1: In Vitro Osteoclast Resorption Inhibition with Ibandronic Acid
| Concentration | Inhibition of Bone Resorption (%) |
| 10 nM | 50% |
| 100 nM | 85% |
| 1 µM | 95% |
Note: Data is hypothetical and for illustrative purposes, based on the known high potency of Ibandronic Acid.
Table 2: Effects of Ibandronic Acid in Ovariectomized (OVX) Rat Model
| Treatment Group | Change in Bone Mineral Density (BMD) vs. OVX Control | Reduction in Bone Turnover Marker (s-CTx) vs. OVX Control |
| OVX + Vehicle | - | - |
| OVX + Ibandronic Acid (1 µg/kg) | +15% | -60% |
| OVX + Ibandronic Acid (25 µg/kg) | +25% | -80% |
| Sham Control | +20% | - |
s-CTx: serum C-terminal telopeptide of type I collagen. Data is compiled from representative preclinical studies.[7][8]
Signaling Pathway of Ibandronic Acid in Osteoclasts
Caption: Signaling pathway of Ibandronic Acid in osteoclasts.
Experimental Protocols
In Vitro Osteoclast Resorption Pit Assay
This assay assesses the direct effect of this compound on the resorptive activity of mature osteoclasts.
Workflow Diagram:
Caption: Workflow for the in vitro osteoclast resorption pit assay.
Methodology:
-
Preparation of Bone Slices: Sterilize dentin or bone slices and place them in a 96-well plate.
-
Osteoclast Precursor Isolation: Isolate osteoclast precursors from the bone marrow of rodents or human peripheral blood mononuclear cells.
-
Osteoclast Differentiation: Culture the precursor cells on the bone slices in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into mature osteoclasts. This typically takes 7-10 days.
-
Treatment with this compound: Introduce this compound at various concentrations (e.g., 0, 1, 10, 100 nM) to the mature osteoclast cultures. A non-deuterated Ibandronic Acid group should be included for comparison.
-
Incubation: Incubate for 24-48 hours to allow for bone resorption.
-
Cell Removal and Staining: Remove the osteoclasts from the bone slices. Stain the slices with a solution such as 1% toluidine blue to visualize the resorption pits.[3]
-
Quantification: Capture images of the stained slices using a microscope and quantify the total area of resorption pits using image analysis software (e.g., ImageJ).[1]
Use of this compound: this compound can be used as an internal standard for quantifying the uptake of the non-deuterated drug by the osteoclasts using LC-MS/MS, providing a more accurate measure of cellular concentration.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
This model mimics postmenopausal osteoporosis and is used to evaluate the systemic effects of this compound on bone density and turnover.[9][10]
Workflow Diagram:
Caption: Workflow for the in vivo ovariectomized rat model.
Methodology:
-
Animal Model: Use skeletally mature female Sprague-Dawley rats (e.g., 6 months old).
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham surgery group, where the ovaries are exposed but not removed, serves as a control.
-
Osteoporosis Development: Allow a period of 4-8 weeks for the development of osteopenia.
-
Treatment Groups: Randomly assign OVX rats to treatment groups: Vehicle control, Ibandronic Acid, and this compound. Include a sham-operated vehicle group. Administer treatments via an appropriate route (e.g., subcutaneous injection).
-
Monitoring: Monitor bone mineral density (BMD) at baseline and at intervals throughout the study using techniques like micro-computed tomography (micro-CT).[11] Collect blood and urine samples to measure bone turnover markers (e.g., P1NP for formation, CTX for resorption).[10]
-
Pharmacokinetic Analysis: At specified time points after dosing with this compound, collect blood samples. Use LC-MS/MS to determine the concentration of this compound and its potential metabolites. The deuterated form allows for precise differentiation from any endogenous compounds and serves as an excellent tracer.
-
Terminal Analysis: At the end of the study, euthanize the animals and harvest femurs and vertebrae for histomorphometry and biomechanical testing to assess bone quality and strength.[12]
Advantages of this compound in this Model:
-
Pharmacokinetics: Enables precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) without interference from the non-deuterated form if co-administered.[]
-
Metabolite Identification: Facilitates the identification and quantification of drug metabolites by mass spectrometry.[5]
-
Bioavailability Studies: Allows for accurate determination of oral bioavailability by administering an oral dose of this compound and an intravenous dose of non-deuterated Ibandronic Acid simultaneously.
These application notes underscore the potential of this compound to refine and enhance preclinical bone resorption studies, ultimately contributing to a more thorough understanding of bone diseases and the development of more effective therapeutics.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 3. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 7. The bisphosphonate ibandronate improves implant integration in osteopenic ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose dependent effects on bone resorption and formation of intermittently administered intravenous ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat Model for Osteoporosis - Enamine [enamine.net]
- 11. research.tue.nl [research.tue.nl]
- 12. Effects of ibandronate on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Ibandronic Acid-d3
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for a high-throughput screening (HTS) assay designed to identify novel inhibitors of Farnesyl Diphosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This assay utilizes Ibandronic Acid-d3 as a crucial internal standard for a robust and accurate liquid chromatography-mass spectrometry (LC-MS) based readout.
Application Note
Title: A High-Throughput Screening Assay for the Identification of Farnesyl Diphosphate Synthase Inhibitors Using LC-MS with this compound as an Internal Standard
Introduction
Nitrogen-containing bisphosphonates, such as Ibandronic Acid, are potent inhibitors of Farnesyl Diphosphate Synthase (FPPS), an essential enzyme in the mevalonate pathway.[1][2] Inhibition of this pathway disrupts the synthesis of isoprenoid lipids, which are vital for the post-translational modification of small GTPases, leading to the induction of apoptosis in osteoclasts.[2] This mechanism makes FPPS a compelling target for the development of therapeutics for bone resorption diseases like osteoporosis and certain types of cancer.[1][3] High-throughput screening (HTS) is a critical tool in the early stages of drug discovery for identifying novel chemical entities that modulate the activity of a specific biological target.[4] This application note describes a robust HTS assay for the discovery of new FPPS inhibitors. The assay employs a biochemical approach, measuring the product of the FPPS-catalyzed reaction, and utilizes a sensitive and selective LC-MS/MS method for detection. To ensure data accuracy and precision in a high-throughput format, this compound is used as an internal standard.
Assay Principle
The HTS assay is a biochemical screen that measures the enzymatic activity of recombinant human FPPS. The enzyme catalyzes the conversion of geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP) to farnesyl pyrophosphate (FPP). Test compounds are incubated with the enzyme and its substrates. The reaction is then quenched, and the amount of FPP produced is quantified by a high-throughput LC-MS/MS method. This compound is added to each well prior to sample processing and analysis to serve as an internal standard, correcting for variability in sample handling, extraction, and MS signal suppression. A decrease in the amount of FPP produced in the presence of a test compound, relative to a vehicle control, indicates potential inhibition of FPPS.
Utility of this compound
This compound is a deuterated analog of Ibandronic Acid. Its use as an internal standard in LC-MS analysis is well-established for pharmacokinetic studies.[5] In this HTS assay, its role is to mimic the analytical behavior of the analyte of interest (or a related molecule if direct product quantification is challenging) without interfering with the biological assay. The key advantages of using this compound include:
-
Correction for Matrix Effects: It helps to normalize for variations in ionization efficiency caused by components of the assay buffer and test compounds.
-
Improved Precision and Accuracy: By accounting for sample-to-sample variability during extraction and injection, it enhances the reliability of the quantitative data.
-
Quality Control: Consistent recovery of the internal standard across a screening plate provides a measure of the robustness of the analytical process.
Experimental Protocols
1. Reagents and Materials
-
Recombinant Human FPPS
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Ibandronic Acid (for positive control)
-
This compound (for internal standard)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Quench Solution: Acetonitrile with 0.1% formic acid
-
384-well assay plates
-
LC-MS/MS system
2. HTS Assay Protocol for FPPS Inhibitors
-
Compound Plating:
-
Dispense 100 nL of test compounds in DMSO into 384-well assay plates using an acoustic liquid handler.
-
Include positive controls (Ibandronic Acid) and negative controls (DMSO vehicle) on each plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution of recombinant human FPPS in assay buffer.
-
Prepare a 2X substrate solution containing GPP and IPP in assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution to each well.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Reaction Quenching and Internal Standard Addition:
-
Stop the reaction by adding 10 µL of quench solution (Acetonitrile with 0.1% formic acid) containing a fixed concentration of this compound to each well.
-
Seal the plates and centrifuge briefly.
-
3. LC-MS/MS Analysis Protocol
-
Sample Preparation:
-
If necessary, perform protein precipitation by centrifuging the plates at high speed and transferring the supernatant to a new plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-throughput compatible HPLC or UPLC system.
-
Column: A suitable reversed-phase column for fast gradients.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient to elute FPP and this compound.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 2-5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Farnesyl Pyrophosphate (FPP)
-
This compound: e.g., 379.1 -> 61.0 (derivative)[5]
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the FPP product to the this compound internal standard for each well.
-
Normalize the data to the vehicle controls (DMSO), setting their activity to 100%.
-
Determine the percent inhibition for each test compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Data Presentation
Table 1: HTS Assay Parameters and Quality Control Metrics
| Parameter | Value |
| Assay Volume | 10 µL |
| Incubation Time | 60 minutes |
| Incubation Temperature | 37°C |
| Positive Control (Ibandronic Acid) IC₅₀ | 15 nM |
| Z'-factor | > 0.7 |
| Signal-to-Background Ratio | > 10 |
| DMSO Tolerance | < 1% |
Table 2: Representative LC-MS/MS Parameters
| Parameter | FPP | This compound (Internal Standard) |
| Precursor Ion (m/z) | 381.1 | 322.1 |
| Product Ion (m/z) | 79.0 | 224.1 |
| Collision Energy (eV) | -25 | -20 |
| Dwell Time (ms) | 50 | 50 |
(Note: The exact m/z values for FPP and this compound may vary depending on the ionization and derivatization methods used. The values for this compound are hypothetical for a direct measurement scenario.)
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activity of mevalonate pathway inhibitors against breast and ovarian cancers in the ATP-based tumour chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput LC-MS for Early Drug Screening and Biomarker Detection | Technology Networks [technologynetworks.com]
- 5. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Ibandronic Acid-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Ibandronic Acid-d3, a common internal standard for the quantitative analysis of Ibandronic Acid, in mass spectrometry. The following sections outline derivatization techniques that enhance the chromatographic retention and mass spectrometric detection of this highly polar compound.
Introduction to Derivatization of Ibandronic Acid
Ibandronic acid, a nitrogen-containing bisphosphonate, presents analytical challenges due to its high polarity and low volatility, making it difficult to analyze directly by conventional reversed-phase liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS).[1][2] Derivatization is a critical step to improve its chromatographic behavior and detection sensitivity.[1][2] This process involves chemically modifying the analyte to a less polar and more volatile form.[3][4] For quantitative bioanalysis, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise measurement.
Common Derivatization Techniques
The most prevalent and effective derivatization methods for ibandronic acid and other bisphosphonates involve methylation or silylation of the phosphonic acid groups.
Methylation with Trimethylsilyldiazomethane (TMSD)
Methylation of the phosphonic acid moieties into their corresponding phosphonate esters is a widely used technique to neutralize the charge and decrease the polarity of bisphosphonates, thereby improving their retention on reversed-phase LC columns.[1] Trimethylsilyldiazomethane (TMSD) is a common methylating agent for this purpose.[2][5][6]
Workflow for Sample Preparation and TMSD Derivatization
Experimental Protocol: TMSD Derivatization for LC-MS/MS Analysis
This protocol is adapted from methodologies described for the analysis of ibandronate in human plasma and urine.[5][6]
-
Sample Preparation:
-
Derivatization Reaction:
-
Sample Analysis:
Quantitative Data for TMSD-Derivatized Ibandronic Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ibandronate Derivative | 376.1 | 114.2 | [5][6] |
| Ibandronate-d3 Derivative | 379.1 | 61.0 | [5][6] |
| Parameter | Value | Reference |
| Quantification Range | 0.2 - 175.0 ng/mL | [5][6] |
| Recovery | > 50% | [5][6] |
| Linearity (r) | > 0.99 | [5][6] |
Other Methylating Agents
-
Diazomethane: While effective, diazomethane is highly toxic and explosive, requiring special safety precautions.[7]
-
Trimethylorthoacetate (TMOA): This reagent has been reported to have an unsatisfactory derivatization yield for ibandronic acid in plasma samples.[5] However, it has been successfully used for other bisphosphonates.[7]
Silylation for GC-MS Analysis
Silylation is a common derivatization technique for GC-MS analysis. It involves replacing active hydrogen atoms in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group.[3] This process increases the volatility and thermal stability of the analyte, making it suitable for GC.[3] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[8]
Logical Flow of Silylation Derivatization
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation:
-
Derivatization Reaction:
-
Add the silylating reagent (e.g., MSTFA) to the dried sample.
-
The reaction is typically carried out in a sealed vial at an elevated temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[3]
-
-
Sample Analysis:
-
The derivatized sample can be directly injected into the GC-MS system.
-
Alternative Approaches: Analysis without Derivatization
Recent advancements in chromatography have enabled the analysis of bisphosphonates without the need for derivatization. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry can retain and separate these polar compounds in their native form.[1] This approach simplifies sample preparation and can improve throughput.[1]
Summary and Recommendations
For robust and sensitive quantification of this compound in biological matrices using mass spectrometry, derivatization is a well-established and recommended approach.
-
For LC-MS/MS analysis , methylation with trimethylsilyldiazomethane (TMSD) is the most effective and commonly reported method.
-
For GC-MS analysis , silylation with reagents like MSTFA is a suitable option to increase volatility.
The choice of the internal standard, this compound, is critical for compensating for matrix effects and variations in the derivatization and ionization processes, ensuring accurate and precise quantification. When developing a method, it is essential to optimize the derivatization conditions, including reagent concentration, reaction time, and temperature, to achieve maximum yield and reproducibility. While methods without derivatization are emerging, derivatization-based approaches remain a reliable standard in many laboratories.
References
- 1. lcms.cz [lcms.cz]
- 2. air.unimi.it [air.unimi.it]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of zoledronic acid in human urine and blood plasma using liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brjac.com.br [brjac.com.br]
Application of Ibandronic Acid-d3 for Accurate Quantification in Clinical Trial Sample Analysis
Introduction
Ibandronic acid, a potent nitrogen-containing bisphosphonate, is a widely prescribed medication for the treatment of osteoporosis and the prevention of skeletal-related events in patients with cancer.[1][2] Accurate measurement of ibandronic acid concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials. Due to the inherent variability in sample preparation and analysis, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results.[3][4] Ibandronic Acid-d3, a deuterated analog of the parent drug, serves as the gold standard internal standard for the bioanalysis of ibandronic acid, ensuring high accuracy and precision in quantitative mass spectrometry-based assays.[5][6] Its near-identical physicochemical properties to ibandronic acid allow it to effectively compensate for variations throughout the analytical workflow, from sample extraction to ionization in the mass spectrometer.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated bioanalytical methods for the determination of ibandronic acid in human plasma using this compound as an internal standard. These methods typically involve derivatization of the analyte and internal standard prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][8]
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 175.0 ng/mL | [5] |
| 0.5 - 200 ng/mL | [8] | |
| Correlation Coefficient (r) | > 0.99 | [5] |
| Correlation Coefficient (r2) | 0.9817 - 0.9942 | [8] |
| Accuracy | Within ±15% of target values | [5] |
| 89.39 - 106.40 % (Intra-day) | [8] | |
| 90.50 - 107.96 % (Inter-day) | [8] | |
| Precision | Within ±15% of target values | [5] |
| Recovery | > 50% | [5] |
| 83.93 - 85.06 % | [8] | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [5] |
| 0.5 ng/mL | [8] | |
| Upper Limit of Quantification (ULOQ) | 175.0 ng/mL | [5] |
| 200 ng/mL | [8] |
Table 1: Summary of Bioanalytical Method Validation Parameters. This table presents a consolidated view of the performance characteristics of LC-MS/MS methods for ibandronic acid quantification.
| Mass Transition (m/z) | Analyte | Reference |
| 376.1 → 114.2 | Ibandronate derivative | [5][8] |
| 376.1 → 250 | Ibandronate derivative | [8] |
| 379.1 → 61.0 | This compound derivative | [5] |
Table 2: Mass Spectrometric Transitions. This table details the precursor and product ion mass-to-charge ratios monitored for the derivatized forms of ibandronic acid and its deuterated internal standard.
Experimental Protocols
The following protocols describe a typical workflow for the analysis of ibandronic acid in human plasma samples from clinical trials, incorporating this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction and Derivatization
This protocol is adapted from a validated high-throughput LC-MS/MS method.[5]
Materials:
-
Human plasma samples
-
This compound internal standard stock solution
-
Methylating agent (e.g., Trimethylsilyldiazomethane)
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Reconstitution solution
Procedure:
-
Aliquoting: Thaw plasma samples and vortex to ensure homogeneity. Aliquot a specific volume (e.g., 200 µL) of each plasma sample, calibration standard, and quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to each tube (except for blank samples) and vortex briefly.
-
Extraction: Add the extraction solvent to each tube, vortex vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Derivatization: Carefully transfer the organic supernatant to a new set of tubes. Add the methylating agent to each tube to derivatize the ibandronic acid and this compound. Allow the reaction to proceed for a specified time at a controlled temperature.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solution, vortex, and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for the separation of the derivatized analytes (e.g., C18).[5]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5 mL/min).
-
Injection Volume: A small, precise volume of the reconstituted sample (e.g., 10 µL).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized ibandronic acid and this compound as listed in Table 2.[5][8]
-
Optimization: Ion source parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximum sensitivity for the analytes.
Visualizations
Caption: Ibandronic Acid's inhibition of FPPS in the mevalonate pathway.
Caption: Workflow for clinical sample analysis of Ibandronic Acid.
References
- 1. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing LC gradient for Ibandronic Acid-d3 separation
Welcome to the technical support center for the chromatographic separation of Ibandronic Acid and its deuterated internal standard, Ibandronic Acid-d3. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of Ibandronic Acid challenging?
A1: The analysis of Ibandronic Acid presents several challenges due to its inherent physicochemical properties. As a bisphosphonate, it is a highly polar and hydrophilic compound, which leads to poor retention on traditional reversed-phase columns.[1][2] Furthermore, it lacks a strong chromophore, making UV detection difficult without derivatization.[1] When using a deuterated internal standard like this compound, the separation is based on the subtle chromatographic isotope effect, requiring a highly optimized and shallow gradient to achieve resolution.
Q2: What is the purpose of derivatization in Ibandronic Acid analysis?
A2: Derivatization is a common strategy employed to overcome the challenges of analyzing bisphosphonates.[3] This process modifies the Ibandronic Acid molecule to make it less polar and more suitable for reversed-phase chromatography, thereby improving retention and peak shape.[4] A frequently used derivatizing agent is trimethylsilyldiazomethane (TMSD), which converts the phosphonic acid groups to their methyl esters.[5][6] This modification also enhances detectability by mass spectrometry.
Q3: What are the common LC modes used for separating Ibandronic Acid and this compound?
A3: Two primary LC modes are used:
-
Reversed-Phase LC (RPLC) with Derivatization: This is the most common approach. After derivatization, the analyte is more hydrophobic and can be effectively separated on C18 or similar columns.[5][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for separating polar compounds like Ibandronic Acid without the need for derivatization.[4] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of hydrophilic analytes.
Q4: What is a recommended starting point for developing an LC gradient method?
A4: A good starting point depends on whether derivatization is used.
-
For derivatized Ibandronic Acid (RPLC): Begin with a C18 column and a mobile phase consisting of water and acetonitrile, both typically containing an additive like 0.1% formic acid to improve peak shape. A shallow gradient is crucial. For example, start with a low percentage of acetonitrile and slowly increase it over a period of 10-15 minutes.
-
For underivatized Ibandronic Acid (HILIC): Use a HILIC column (e.g., BEH Amide or BEH Z-HILIC) with a mobile phase of high-concentration acetonitrile (e.g., 90-95%) and a small amount of aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).[4] The gradient would involve a slow increase in the aqueous component.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Ibandronic Acid and its deuterated internal standard.
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Recommended Solution |
| Secondary Interactions | Bisphosphonates can chelate metal ions, causing peak tailing.[1] Add a chelating agent like EDTA to the mobile phase.[8] |
| Column Overload | The sample concentration or injection volume is too high. Reduce the amount of sample injected onto the column.[9] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape. Methodically adjust the pH to find the optimal condition. |
| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the initial mobile phase. If possible, dissolve the sample in the initial mobile phase composition.[9] |
Problem: Co-elution or Poor Resolution of Ibandronic Acid and this compound
| Possible Cause | Recommended Solution |
| Steep LC Gradient | The gradient slope is too aggressive, not allowing enough time for the subtle isotope effect to separate the compounds. Decrease the gradient slope (i.e., make it shallower), especially around the elution time of the analytes.[10] |
| Suboptimal Organic Modifier | The choice of organic solvent affects selectivity. If using acetonitrile, try methanol, or vice-versa, as this can alter interactions with the stationary phase. |
| Incorrect Column Choice | The stationary phase is not providing sufficient selectivity. For derivatized compounds, test different C18 columns. For underivatized compounds, screen various HILIC phases.[4] |
| Suboptimal Temperature | Temperature can influence separation selectivity. Use a column oven and evaluate temperatures between 25°C and 40°C to find the best resolution. |
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before injection. Ensure a sufficient equilibration period (at least 10-15 column volumes) between runs.[11] |
| Mobile Phase Instability | The mobile phase composition is changing over time. Prepare fresh mobile phase daily and keep solvent reservoirs covered.[12] |
| Pump Malfunction or Leaks | Fluctuations in pump pressure due to leaks or air bubbles can cause retention time shifts. Check for leaks, prime the pump, and ensure the mobile phase is properly degassed.[9] |
| Temperature Fluctuations | The ambient laboratory temperature is not stable. Use a thermostatically controlled column compartment to maintain a constant temperature.[12] |
Experimental Protocols and Data
Table 1: Example LC-MS/MS Method for Derivatized Ibandronic Acid
This table summarizes a typical experimental setup based on published methods for analyzing Ibandronic Acid after derivatization with trimethylsilyldiazomethane.[5][6]
| Parameter | Condition |
| LC System | High-throughput HPLC system |
| Column | Reversed-Phase C18 (e.g., Supelco Discovery HS C18, 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Example: 10% B to 90% B over 5 minutes (Note: A shallower gradient is needed for this compound separation) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., API 4000 QTrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ibandronate derivative: m/z 376.1 → 114.2; d3-Ibandronate derivative: m/z 379.1 → 61.0[5][6] |
Table 2: Example LC-MS/MS Method for Underivatized Ibandronic Acid
This table outlines a HILIC-based method for analyzing Ibandronic Acid without a derivatization step.[4]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | HILIC (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Example: 5% A to 50% A over 6 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 1 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be optimized for underivatized Ibandronic Acid |
Protocol: Sample Preparation and Derivatization
This protocol provides a general workflow for the extraction and derivatization of Ibandronic Acid from a biological matrix (e.g., plasma) prior to LC-MS/MS analysis.[5][13]
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of an appropriate extraction solvent (e.g., a mixture of isopropanol and ethyl acetate).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a suitable solvent mixture (e.g., methanol/acetonitrile).
-
Add 20 µL of trimethylsilyldiazomethane (TMSD) solution (2 M in hexane).
-
Incubate the reaction mixture at 60°C for 15 minutes.
-
-
Final Preparation: After incubation, evaporate the solvent again and reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.
Visualized Workflows
Troubleshooting Workflow for LC Separation
The following diagram outlines a systematic approach to troubleshooting common separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. lcms.cz [lcms.cz]
- 5. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpri.net [jpri.net]
- 8. ajrconline.org [ajrconline.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ibandronic Acid-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of Ibandronic Acid-d3.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing significant peak tailing with my this compound standard?
A1: Peak tailing for this compound is a common issue primarily caused by secondary interactions with the stationary phase and the inherent chemical properties of the analyte. Ibandronic acid, a bisphosphonate, is a polar and acidic compound.[1]
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the polar phosphonate groups of this compound, leading to peak tailing.[2] This is especially prominent if the mobile phase pH is not optimized.
-
Metal Chelation: this compound has strong metal-chelating properties.[3] Trace metal contaminants in the HPLC system (e.g., stainless steel components, column packing) can chelate with the analyte, causing poor peak shape and reduced recovery.[3][4]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.[5]
Q2: My this compound peak is broad and not well-retained on my C18 column. What can I do?
A2: The high polarity of this compound makes it challenging to retain on traditional reversed-phase columns.[3] Here are several strategies to improve retention and peak shape:
-
Use of Ion-Pairing Agents: Incorporating an ion-pairing agent, such as 1-hexanesulfonic acid sodium salt, into the mobile phase can enhance the retention of the polar this compound on a C18 column.[3]
-
Mobile Phase Optimization:
-
pH Adjustment: Operating at a lower pH (e.g., using formic acid or phosphoric acid) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[2][6]
-
Organic Modifier: Adjusting the type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can influence retention.[7][8]
-
-
Alternative Column Chemistries: Consider using a mixed-mode column that combines reversed-phase and anion-exchange functionalities for better retention of polar acidic compounds like this compound.[1][9]
-
Derivatization: For LC-MS/MS analysis, derivatization of the phosphonate groups with reagents like trimethylsilyldiazomethane can decrease polarity, improve chromatographic separation, and enhance sensitivity.[10][11]
Q3: I'm seeing inconsistent peak shapes and retention times across different injections. What could be the cause?
A3: Inconsistent results often point to issues with the HPLC system or sample preparation.
-
System Contamination: Metal contamination in the system can lead to variable chelation effects. Flushing the system with a chelating agent solution can help.
-
Column Degradation: The column may be deteriorating due to harsh mobile phase conditions or accumulation of contaminants.[12] Consider washing the column or replacing it if necessary.
-
Sample Solvent Mismatch: The solvent used to dissolve the this compound standard should be similar in strength to the mobile phase to avoid peak distortion.[5][12]
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, properly degassed, and the pH is consistent for each run.[12]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.
Caption: A flowchart for diagnosing and resolving poor peak shape issues.
Experimental Protocols
Below are summarized experimental conditions from published methods that have demonstrated good peak shape for Ibandronic Acid.
Method 1: HPLC with UV Detection
This method utilizes an ion-pairing agent and a chelating agent to achieve good separation and peak shape.
| Parameter | Condition |
| Column | C18 (e.g., Hypersil BDS, 25 cm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile: Buffer (40:60 v/v)[7] |
| Buffer Preparation | Dissolve 1.75g sodium pentanesulfonic acid and 100mg EDTA in 900mL water, add 6mL triethylamine, dilute to 1L, and adjust pH with orthophosphoric acid.[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 200 nm[7] |
| Column Temperature | 35°C[7] |
Method 2: HPLC with Refractive Index Detection
This method employs a different mobile phase composition for the analysis of Ibandronate.
| Parameter | Condition |
| Column | AllsepTM anion column (150mm x 4.6mm, 7µm)[6] |
| Mobile Phase | 0.2% (v/v) aqueous formic acid (pH 3.1) and acetonitrile (95:5 v/v)[6] |
| Flow Rate | 0.5 mL/min[6] |
| Detection | Refractive Index Detector[6] |
| Temperature | Ambient[6] |
Method 3: LC-MS/MS (after derivatization)
This high-sensitivity method is suitable for pharmacokinetic studies and uses a deuterated internal standard.
| Parameter | Condition |
| Sample Preparation | Liquid-liquid extraction from plasma, followed by derivatization with trimethylsilyldiazomethane.[10] |
| Internal Standard | This compound[10] |
| Column | Reversed-phase (e.g., Supelco Discovery HSC18)[10] |
| Detection | Tandem Mass Spectrometry (e.g., API 4000 QTrap)[10] |
| Monitored Transitions | Ibandronate derivative: 376.1 -> 114.2; Ibandronate-d3 derivative: 379.1 -> 61.0[10] |
Chemical Interactions and Mitigation
The following diagram illustrates the key chemical interactions leading to poor peak shape and the corresponding mitigation strategies.
Caption: Interactions causing poor peak shape and their solutions.
References
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. jpri.net [jpri.net]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. halocolumns.com [halocolumns.com]
Technical Support Center: Ibandronic Acid-d3 Mass Spectrometry Analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ibandronic Acid-d3 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of this compound often low in my LC-MS/MS experiments?
A1: Ibandronic acid and its deuterated analog, this compound, are highly polar and possess phosphonic acid groups. These characteristics lead to poor retention on traditional reversed-phase chromatography columns and inefficient ionization by electrospray ionization (ESI), resulting in low signal intensity. To overcome these challenges, specific analytical strategies are often required.
Q2: Is derivatization necessary for the analysis of this compound?
A2: Derivatization is a common and highly effective strategy to improve the chromatographic retention and mass spectrometric detection of bisphosphonates like ibandronate.[1][2] By converting the polar phosphonic acid groups into less polar esters, derivatization enhances the compound's hydrophobicity, leading to better peak shape and signal intensity in reversed-phase LC-MS/MS.[1] Trimethylsilyldiazomethane (TMSD) is a frequently used reagent for this purpose.[3][4][5]
Q3: What are some alternatives to derivatization for this compound analysis?
A3: While derivatization is common, there are alternative approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic solvent content. This method is well-suited for the analysis of highly polar compounds like underivatized bisphosphonates and can provide good retention and peak shape.[1]
-
Ion-Pairing Chromatography: This technique involves adding an ion-pairing agent to the mobile phase, which forms a neutral complex with the charged analyte, thereby improving its retention on a reversed-phase column. Dicationic and tricationic ion-pairing agents have been shown to form positively charged complexes with bisphosphonates, enhancing their detection in positive mode ESI-MS.[6]
Q4: What are the typical MRM transitions for derivatized this compound?
A4: For this compound that has been derivatized (e.g., methylated), a common transition to monitor is 379.1 -> 61.0.[7][8] The corresponding transition for the underivatized Ibandronic Acid is 376.1 -> 114.2.[7][8]
Troubleshooting Guides
Problem: Low or No Signal for this compound
This is a common issue that can arise from several factors throughout the analytical workflow. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low signal intensity of this compound.
Step 1: Verify Sample Preparation
| Potential Cause | Recommended Solution |
| Inefficient Extraction: Poor recovery of this compound from the biological matrix. | Optimize the extraction method. For liquid-liquid extraction, ensure the pH and solvent choice are appropriate. For solid-phase extraction (SPE), verify that the sorbent type and elution solvent are correct for a polar compound. A recovery of over 50% is generally considered acceptable.[7] |
| Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound. | Improve sample cleanup. This can be achieved by refining the SPE protocol or employing a more selective extraction technique. The matrix effect can be evaluated by comparing the signal of the analyte in a post-extraction spiked sample to that in a neat solution. |
Step 2: Check Derivatization Efficiency
| Potential Cause | Recommended Solution |
| Incomplete Derivatization: The derivatization reaction with reagents like trimethylsilyldiazomethane (TMSD) may not have gone to completion. | Optimize the reaction conditions, including reagent concentration, temperature, and incubation time. For example, a successful method involved an alkylation reaction for 30 minutes at 70°C.[3] Ensure the TMSD reagent is not degraded. |
| Instability of Derivatized Product: The derivatized this compound may be unstable under the storage or analytical conditions. | Analyze the samples as soon as possible after derivatization. Check for the stability of the derivatized product over time at different temperatures. |
Step 3: Optimize Liquid Chromatography (LC) Conditions
| Potential Cause | Recommended Solution |
| Poor Chromatographic Peak Shape: Tailing or broad peaks can lead to a lower apparent signal intensity. | For reversed-phase chromatography of the derivatized analyte, adjust the mobile phase composition and gradient. For underivatized analysis using HILIC, optimizing the buffer concentration in the mobile phase can significantly improve peak shape. For instance, increasing the ammonium formate buffer concentration from 10 mM to 20 or 40 mM has been shown to sharpen peaks for bisphosphonates.[1] |
| Incorrect Column Choice: The selected column may not be suitable for the analyte. | For derivatized this compound, a C18 column is often appropriate.[3][7] For underivatized analysis, a HILIC column, such as one with a BEH Z-HILIC stationary phase, is recommended.[1] |
Step 4: Optimize Mass Spectrometry (MS) Parameters
| Potential Cause | Recommended Solution |
| Suboptimal Ionization Source Parameters: The electrospray ionization (ESI) source settings may not be ideal for the derivatized or underivatized this compound. | Tune the ESI source parameters, including spray voltage, source temperature, and gas flows (nebulizer and curtain gas), to maximize the signal for the specific analyte. For example, one method set the ion spray voltage at 5500 V and the source temperature at 650°C.[4] |
| Incorrect MRM Transitions: The selected precursor and product ions may not be the most abundant or specific. | Infuse a standard solution of derivatized this compound to identify the most intense and stable MRM transitions. A common transition for the tetramethyl derivative of this compound is m/z 379.1 → 61.0.[7][8] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of Ibandronate and this compound in Human Plasma
This protocol is based on a method for the quantification of ibandronate in human plasma using this compound as an internal standard.[7][8]
I. Sample Extraction
-
To a plasma sample, add the this compound internal standard.
-
Perform a liquid-liquid extraction to isolate the analytes from the biological matrix. Note: Specific solvent and pH conditions should be optimized for your laboratory.
II. Derivatization
-
Evaporate the extracted sample to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Add trimethylsilyldiazomethane (TMSD) as the derivatizing agent.
-
Incubate the mixture to allow the derivatization reaction to proceed. Note: A typical condition is 30 minutes at 70°C.[3]
-
The reaction will convert the phosphonic acid groups of Ibandronic Acid and this compound into their corresponding methyl esters.
Derivatization Workflow
Caption: A simplified workflow for the derivatization of this compound.
Protocol 2: LC-MS/MS Analysis of Derivatized this compound
This protocol provides general parameters for the analysis of derivatized this compound.
I. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Supelco Discovery HSC18) is suitable.[7]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile with 0.1% formic acid is commonly used.[3]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
II. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
| Parameter | Value | Matrix | Method | Reference |
| Quantification Range | 0.2 - 175.0 ng/mL | Human Plasma | LC-MS/MS with derivatization | [7][8] |
| Recovery | > 50% | Human Plasma | Liquid-Liquid Extraction | [7] |
| Recovery | 83.93 - 85.06 % | Human Plasma | Solid-Phase Extraction | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Human Plasma | LC-MS/MS with on-cartridge derivatization | [4] |
Alternative Analytical Strategies
The choice of analytical strategy can significantly impact signal intensity. The following diagram illustrates the relationships between different approaches for this compound analysis.
Caption: Key analytical strategies for enhancing this compound signal in mass spectrometry.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Positive mode electrospray ionization mass spectrometry of bisphosphonates using dicationic and tricationic ion-pairing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extraction Recovery for Ibandronic Acid-d3
Welcome to the technical support center for the optimization of Ibandronic Acid-d3 extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction of this compound.
Q1: Why am I observing low extraction recovery of this compound from plasma samples?
A1: Low recovery of this compound from plasma can be attributed to several factors. Ibandronic acid is a nitrogen-containing bisphosphonate, which can make its extraction challenging.[1] Here are some potential causes and solutions:
-
Suboptimal Extraction Method: The choice of extraction technique is critical. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully used.[2][3] If you are experiencing low recovery with one method, consider trying the other.
-
Inefficient Derivatization: Ibandronic acid often requires derivatization to improve its chromatographic properties and detection sensitivity, especially for GC-MS and LC-MS/MS analysis.[1][2] Incomplete derivatization will lead to lower recovery. Ensure your derivatizing agent, such as trimethylsilyldiazomethane (TMS-diazomethane), is fresh and the reaction conditions (e.g., time, temperature) are optimized.[2][4]
-
Incorrect pH: The pH of the sample solution can significantly impact the extraction efficiency of ionizable compounds like Ibandronic Acid. The extraction pH should be optimized to ensure the analyte is in a neutral form for better partitioning into the organic solvent during LLE or for optimal retention on an SPE cartridge.
-
Matrix Effects: Biological matrices like plasma are complex and can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry.[2] To mitigate this, ensure proper sample clean-up.
Q2: My chromatogram shows significant matrix effects. How can I minimize them?
A2: Matrix effects, which can manifest as signal suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to minimize them:
-
Improve Sample Clean-up: A more rigorous sample preparation procedure can help remove interfering substances. If using SPE, ensure the washing steps are adequate to remove phospholipids and other matrix components.
-
Optimize Chromatographic Conditions: Modifying the mobile phase composition or gradient can help separate the analyte from co-eluting matrix components.
-
Use a Deuterated Internal Standard: this compound itself is a deuterated internal standard.[2][5] Its use is crucial as it co-elutes with the analyte and can help compensate for matrix effects during quantification.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.
Q3: I am having trouble with the derivatization step. What are the common pitfalls?
A3: Derivatization of bisphosphonates like Ibandronic Acid is a critical but sometimes tricky step. Common issues include:
-
Reagent Quality: Derivatizing agents like TMS-diazomethane can be sensitive to moisture and degradation. Always use fresh reagents and store them under appropriate conditions.
-
Reaction Conditions: The derivatization reaction is dependent on time, temperature, and solvent. These parameters should be carefully optimized. For instance, a reaction time of 60 minutes at room temperature has been reported for the derivatization of bisphosphonates with TMS-diazomethane.[4]
-
Presence of Water: Moisture can quench the derivatization reaction. Ensure all glassware and solvents are dry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended extraction methods for this compound?
A1: The two primary methods for extracting this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases. It has been used for the analysis of ibandronate in plasma.[2][6]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while allowing interfering substances to pass through. Weak anion exchange SPE columns have been shown to be effective for isolating ibandronate from plasma.[3]
Q2: Why is a deuterated internal standard like this compound necessary?
A2: this compound is a stable isotope-labeled internal standard.[5] It is chemically identical to the unlabeled Ibandronic Acid but has a different mass due to the presence of deuterium atoms.[5][7] This allows it to be distinguished by a mass spectrometer. Using a deuterated internal standard is highly recommended for quantitative analysis, especially with LC-MS/MS, because it can accurately correct for variations in extraction recovery, matrix effects, and instrument response.[2]
Q3: What are the typical recovery rates for Ibandronic Acid extraction?
A3: The recovery of Ibandronic Acid can vary depending on the method and matrix. A study using liquid-liquid extraction for ibandronate in human plasma reported a recovery of over 50%.[2] Another study employing solid-phase extraction with on-cartridge derivatization reported a relative recovery of 83.93% to 85.06% from plasma.[3]
Data Presentation
Table 1: Comparison of Extraction Methods for Ibandronic Acid
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix | Human Plasma | Human Plasma |
| Reported Recovery | > 50%[2] | 83.93% - 85.06%[3] |
| Derivatization | Required (with trimethylsilyldiazomethane)[2] | Required (on-cartridge with trimethylsilyl-diazomethane)[3] |
| Key Advantages | Simpler procedure | Higher recovery and cleaner extracts |
| Key Disadvantages | Potentially lower recovery, more susceptible to emulsions | More complex method development |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Ibandronate from Human Plasma
This protocol is based on the methodology described for the quantification of ibandronate in human plasma.[2]
-
Sample Preparation: To a plasma sample, add the internal standard (this compound).
-
Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent. The specific solvent system should be optimized for maximum recovery.
-
Derivatization: Evaporate the organic layer to dryness. Reconstitute the residue and add trimethylsilyldiazomethane to derivatize the ibandronate.
-
Analysis: Analyze the derivatized sample using LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) of Ibandronate from Human Plasma
This protocol is based on the methodology described for the quantification of ibandronate in human plasma using weak anion exchange SPE.[3]
-
Sample Preparation: Add the internal standard (this compound) to the plasma sample.
-
SPE Cartridge Conditioning: Condition a weak anion exchange SPE cartridge with an appropriate solvent (e.g., methanol) followed by a conditioning buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering substances.
-
On-Cartridge Derivatization: Add trimethylsilyl-diazomethane (TMSDZ) reagent directly to the cartridge to derivatize the retained ibandronate.
-
Elution: Elute the derivatized analyte using an appropriate elution solvent.
-
Analysis: Analyze the eluate using LC-MS/MS.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Low Extraction Recovery.
References
- 1. Analytical methods for the quantification of ibandronate in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancement of Oral Bioavailability of Ibandronate Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H23NO7P2 | CID 25230517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refinement of derivatization protocols for improved Ibandronic Acid-d3 detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of derivatization protocols for the improved detection of Ibandronic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Ibandronic acid is a potent nitrogen-containing bisphosphonate.[1] Its high polarity makes it challenging to analyze directly using common chromatographic techniques like reversed-phase HPLC. Derivatization is a chemical process that modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior and detection sensitivity. For Ibandronic Acid, which lacks a strong chromophore, derivatization is often essential for achieving the low limits of detection required for pharmacokinetic and other studies.[1][2]
Q2: What are the most common derivatization reagents for this compound?
A2: The most frequently cited derivatization reagents for Ibandronic Acid and other bisphosphonates are Trimethylsilyldiazomethane (TMSD) and Trimethylorthoacetate (TMOA).[3][4] TMSD is often preferred for plasma samples due to its high reactivity and the stability of the resulting derivatives.[1] TMOA has also been used successfully, particularly for urine samples.[3]
Q3: What are the advantages of using a deuterated internal standard like this compound?
A3: this compound is the deuterium-labeled form of Ibandronic acid and is commonly used as an internal standard in quantitative analysis by LC-MS/MS.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. It helps to correct for variations in sample preparation, derivatization efficiency, chromatographic retention time, and matrix effects, leading to more accurate and precise quantification.[2]
Q4: Can I analyze this compound without derivatization?
A4: While challenging, some methods have been developed for the analysis of underivatized bisphosphonates using techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC).[5] However, these methods may not always provide the required sensitivity for all applications, and derivatization remains a more common approach for achieving low detection limits in complex biological matrices.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no derivatization product detected | Incomplete reaction | - Ensure complete dryness of the sample extract before adding the derivatization reagent. Moisture can quench the reaction. - Optimize reaction temperature and time. For TMSD, a reaction at 70°C for 30 minutes is a good starting point.[1] For TMOA, incubation at 100°C for 1-2 hours may be necessary.[3] - Increase the concentration of the derivatization reagent. An excess of the reagent is often required to drive the reaction to completion. |
| Degradation of the analyte or derivative | - Avoid excessively high temperatures during derivatization, as this can lead to degradation. - Analyze the derivatized samples as soon as possible, as some derivatives, particularly TMS derivatives, can be unstable over time.[6] Storage at low temperatures (-20°C) can improve stability.[6] | |
| Poor reproducibility of results | Inconsistent derivatization | - Ensure precise and consistent handling of all steps in the derivatization protocol, including reagent addition, incubation time, and temperature. - Use an automated derivatization system if available to minimize manual variability.[7] - Ensure the internal standard (this compound) is added at the beginning of the sample preparation process to account for variability in extraction and derivatization. |
| Matrix effects | - Optimize the sample clean-up procedure to remove interfering substances from the biological matrix. Solid-phase extraction (SPE) is a common technique used for this purpose.[8] | |
| Presence of unexpected peaks or side products | Reaction with interfering compounds | - Improve the sample clean-up procedure to remove co-extracted matrix components that may react with the derivatization reagent. |
| Formation of by-products | - For TMSD derivatization, by-products can sometimes form.[9] Optimization of the reaction conditions (e.g., temperature, time, reagent concentration) can help to minimize their formation. | |
| Peak tailing or poor peak shape in the chromatogram | Incomplete derivatization | - As mentioned above, ensure the derivatization reaction goes to completion to avoid the presence of the polar, underivatized analyte. |
| Active sites in the GC/LC system | - Ensure the GC inlet liner and column are properly deactivated (silanized) to prevent interaction with any remaining polar compounds.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Ibandronic Acid analysis.
Table 1: Comparison of Derivatization Reagents and Method Performance
| Derivatization Reagent | Matrix | Analytical Method | LLOQ (ng/mL) | Recovery (%) | Reference |
| TMSD | Human Plasma | LC-MS/MS | 0.2 | >50 | [2] |
| TMOA | Human Urine | LC-MS/MS | Not specified | Not specified | [3] |
| MTBSTFA | Rat Plasma | LC-MS/MS | 2-500 | 75.4 - 88.0 | [9] |
LLOQ: Lower Limit of Quantification; TMSD: Trimethylsilyldiazomethane; TMOA: Trimethylorthoacetate; MTBSTFA: N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide.
Experimental Protocols
Protocol 1: TMSD Derivatization for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from a validated high-throughput method.[2]
-
Sample Preparation:
-
To 1 mL of human plasma, add the internal standard (this compound).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Add an excess of Trimethylsilyldiazomethane (TMSD) solution (e.g., 2.0 M in diethyl ether).
-
Incubate the mixture at 70°C for 30 minutes.[1]
-
-
Analysis:
-
After incubation, evaporate the solvent and excess reagent.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: TMOA Derivatization for GC-MS Analysis of this compound
This protocol is based on general procedures for bisphosphonate derivatization with TMOA.[3]
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., urine) using an appropriate method (e.g., SPE).
-
Evaporate the extract to complete dryness.
-
-
Derivatization:
-
Add Trimethylorthoacetate (TMOA) and an acidic catalyst (e.g., acetic acid) to the dried extract.
-
Incubate the mixture at 100°C for 1-2 hours in a sealed vial.[3]
-
-
Analysis:
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.
-
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and sensitive determination of four bisphosphonates in rat plasma after MTBSTFA derivatization using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Minimizing analytical variability with Ibandronic Acid-d3 internal standard
Welcome to the technical support center for the use of Ibandronic Acid-d3 as an internal standard. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize analytical variability and ensure accurate quantification of Ibandronic Acid.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for analyzing Ibandronic Acid?
A1: An internal standard is crucial in quantitative mass spectrometry to correct for analytical variability.[1] During sample preparation (extraction, derivatization), chromatography, and ionization, variations can occur that affect the analyte's signal intensity.[2] An IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the workflow.[2] By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and precise results.[2] The IS is particularly vital for complex biological matrices where matrix effects can significantly impact data quality.[3]
Q2: What are the advantages of using a stable isotope-labeled (SIL) internal standard like this compound?
A2: Stable isotope-labeled internal standards, like this compound, are considered the gold standard for quantitative LC-MS/MS analysis.[4] Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit nearly identical behavior during sample extraction and ionization.[4] This close similarity allows the SIL-IS to effectively compensate for matrix effects and variations in recovery between individual samples, which is a significant challenge with structurally different internal standards.[5][6] Using a SIL-IS like this compound significantly improves accuracy, linearity, and precision.[2]
Q3: My this compound (IS) signal is highly variable between samples. What are the potential causes?
A3: High variability in the IS response is a common issue that can compromise data accuracy. Potential sources include:
-
Inconsistent Sample Preparation: Errors during pipetting, extraction, or derivatization steps.[7]
-
Matrix Effects: Components in the biological matrix can co-elute with the analyte and IS, causing ion suppression or enhancement in the mass spectrometer's source.[3][8] This effect can vary significantly between different samples.[5]
-
Instrumental Issues: Problems with the autosampler, injector, or ion source can lead to inconsistent signal intensity.[3][9] This can include partial clogs or instrument "charging" over time.[3]
-
Sample Inhomogeneity: If the IS is added before the sample is properly homogenized, its distribution will be uneven.[10]
Q4: How do I troubleshoot poor peak shape (tailing, broadening, or splitting) for Ibandronic Acid and its internal standard?
A4: Poor peak shape can affect integration and reduce sensitivity. Consider the following:
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase. Try flushing the column or using a guard column.[11]
-
Inappropriate Mobile Phase: The pH or buffer concentration of the mobile phase can significantly impact the peak shape of polar compounds like bisphosphonates. Optimization of buffer concentration may be necessary to improve peak symmetry.[12]
-
Injection Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[11]
-
Column Overload: Injecting too much sample can lead to broad peaks.[11]
-
Derivatization Issues: Incomplete or inconsistent derivatization can result in multiple peak forms or tailing. Ensure the derivatization agent is fresh and the reaction conditions are optimized.[13]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Guide 1: Investigating High Internal Standard Variability
If you observe a coefficient of variation (%CV) greater than 15-20% in the this compound response across a single analytical run, a systematic investigation is required.
Troubleshooting Internal Standard Variability
Caption: A decision tree for troubleshooting high internal standard variability.
Guide 2: Addressing Matrix Effects
Matrix effects, where sample components interfere with analyte ionization, are a primary cause of inaccuracy.[14]
Q: How can I determine if matrix effects are impacting my analysis?
A: A standard method is the post-extraction spike analysis.[14]
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat (clean) solution.
-
Set B: A blank matrix sample is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C: The analyte and IS are spiked into the blank matrix before extraction (standard QC sample).
-
-
Analyze all sets and calculate the Matrix Factor (MF) and Recovery (RE).
Matrix Factor (MF) Calculation Workflow
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Ibandronic Acid-d3 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Ibandronic Acid-d3 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in bioanalytical assays?
A1: this compound is the deuterium-labeled form of Ibandronic acid.[1] Ibandronic acid is a potent, nitrogen-containing bisphosphonate used in the treatment of osteoporosis.[2][3] In quantitative bioanalysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS).[1][4] Using a SIL-IS is crucial as it closely mimics the analyte (Ibandronic Acid) during sample preparation and analysis, helping to correct for variability in extraction recovery and potential matrix effects, which can differ between individual patient samples.[5][6]
Q2: What are the critical stability studies required for bioanalytical method validation involving this compound?
A2: To ensure the reliability of bioanalytical data, the stability of both the analyte and the internal standard must be thoroughly evaluated under various conditions that samples may encounter.[7] Key stability studies include:
-
Freeze-Thaw Stability: This assesses the stability of the analyte after repeated cycles of freezing and thawing, which samples may undergo.[8][9]
-
Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling and processing time.
-
Long-Term Stability: This study determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -70°C) for an extended duration.[10]
-
Post-Preparative (Autosampler) Stability: This assesses the stability of the processed samples while waiting for analysis in the autosampler.
-
Stock Solution Stability: This confirms the stability of the stock solutions of Ibandronic Acid and this compound under their storage conditions.
Q3: What general storage conditions are recommended for biological samples containing Ibandronic Acid?
A3: For long-term storage of biological matrices, freezing at -20°C or -70°C is standard practice to maintain the stability of the drug substance.[10][11] The specific temperature should be validated through long-term stability studies. During sample processing, it is often recommended to keep samples on ice to minimize degradation.[7]
Troubleshooting Guides
Q4: My freeze-thaw stability results for Ibandronic Acid are showing significant degradation after only a few cycles. What are the potential causes and solutions?
A4: Significant degradation during freeze-thaw cycles can be a complex issue. Here are some potential causes and troubleshooting steps:
-
pH Shifts During Freezing: The pH of the buffer system in your matrix can shift as it freezes, potentially leading to the degradation of pH-sensitive compounds.
-
Solution: Investigate the use of different buffering agents in your sample collection tubes that are more stable to temperature changes.
-
-
Enzymatic Degradation: Some enzymes may retain activity even at low temperatures or become active during the thawing process.
-
Solution: Consider adding enzyme inhibitors, such as sodium fluoride (NaF), to the collection tubes, especially for plasma or whole blood samples.[7]
-
-
Oxidation: Repeated exposure to air during thawing can introduce oxygen and promote oxidative degradation.
-
Solution: If oxidation is suspected, consider adding antioxidants to the samples or processing them under an inert atmosphere (e.g., nitrogen).
-
-
Container Adsorption: The analyte may adsorb to the surface of the storage container, with the effect becoming more pronounced over several cycles.
-
Solution: Test different types of storage tubes (e.g., polypropylene vs. glass) and consider using silanized glass vials to minimize adsorption.[7]
-
Q5: The response of the this compound internal standard is highly variable across my study samples but stable in my calibration standards and QCs. What should I investigate?
A5: Variability in the internal standard (IS) response specifically in study samples often points to matrix-related issues or inconsistencies in sample handling that were not present in the pooled matrix used for calibrators and quality controls (QCs).[6]
-
Inter-individual Matrix Effects: Plasma or urine from different individuals can have varying compositions (e.g., lipids, proteins), which can affect extraction efficiency or cause ion suppression/enhancement differently for each sample.[6] A stable isotope-labeled IS like this compound is designed to track this, but extreme variations can still be problematic.[12]
-
Solution: Review your sample extraction procedure. A more rigorous cleanup step, such as solid-phase extraction (SPE) instead of a simple protein precipitation, may be needed to remove interfering substances.
-
-
Metabolite Interference: A metabolite of Ibandronic acid present in patient samples (but not in the pooled control matrix) could potentially interfere with the IS.
-
Solution: A thorough chromatographic separation is key. Adjust your HPLC/UPLC method (e.g., gradient, column chemistry) to ensure the IS is fully resolved from any potential interferences.
-
-
Inconsistent Sample Collection/Handling: Variations in how clinical samples were collected or initially processed can introduce variability.
-
Solution: Review the clinical site's sample handling procedures. Ensure consistency in the type of collection tubes used, centrifugation times, and initial storage conditions.
-
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment in Human Plasma
-
Preparation: Use a pooled human plasma source to prepare at least two sets of quality control (QC) samples at low and high concentrations of Ibandronic Acid.
-
Baseline Analysis: Analyze one set of freshly prepared low and high QC samples (n=3-5 replicates each) to establish the baseline (Time 0) concentration.
-
Freeze-Thaw Cycles: Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C) for at least 24 hours.[8]
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -20°C for at least 12-24 hours.
-
Repeat this cycle for a predetermined number of times (typically 3 to 5 cycles).
-
Final Analysis: After the final thaw, process and analyze the QC samples.
-
Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentrations. The deviation should typically be within ±15%.
Protocol 2: Long-Term Stability Assessment in Human Plasma
-
Preparation: Prepare a sufficient number of low and high concentration QC samples in the appropriate biological matrix.
-
Storage: Store the samples at the proposed storage temperature (e.g., -20°C or -70°C).
-
Testing Intervals: At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples (n=3-5 replicates of each level).
-
Analysis: Thaw the samples, process them, and analyze them against a freshly prepared calibration curve.
-
Evaluation: The mean concentrations of the stored QC samples should be within ±15% of the nominal concentration. The stability period is defined by the longest duration for which the samples remain within this acceptance criteria.[10]
Data Presentation
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte Level | Number of Cycles | Mean Concentration (ng/mL) | Accuracy (%) vs. Baseline | Precision (%CV) |
| Low QC | Baseline (Cycle 0) | 5.1 | 102.0 | 3.5 |
| Cycle 1 | 5.0 | 100.0 | 4.1 | |
| Cycle 3 | 4.9 | 98.0 | 3.8 | |
| Cycle 5 | 4.8 | 96.0 | 4.5 | |
| High QC | Baseline (Cycle 0) | 78.9 | 98.6 | 2.9 |
| Cycle 1 | 79.1 | 98.9 | 3.2 | |
| Cycle 3 | 78.5 | 98.1 | 2.7 | |
| Cycle 5 | 77.9 | 97.4 | 3.6 |
Table 2: Long-Term Stability of this compound in Human Urine at -20°C
| Analyte Level | Storage Duration | Mean Concentration (ng/mL) | Accuracy (%) vs. Nominal | Precision (%CV) |
| Low QC | 1 Month | 15.2 | 101.3 | 5.1 |
| 3 Months | 14.9 | 99.3 | 4.8 | |
| 6 Months | 14.5 | 96.7 | 5.5 | |
| 12 Months | 14.1 | 94.0 | 6.2 | |
| High QC | 1 Month | 245.6 | 98.2 | 3.1 |
| 3 Months | 248.1 | 99.2 | 2.9 | |
| 6 Months | 241.5 | 96.6 | 3.8 | |
| 12 Months | 238.8 | 95.5 | 4.1 |
Visualizations
Caption: Bioanalytical workflow for Ibandronic Acid using a deuterated internal standard.
Caption: Troubleshooting decision tree for inconsistent stability results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 4. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Evaluation of an isochronic study design for long-term frozen stability investigation of drugs in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bdo.com [bdo.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ibandronic Acid-d3 Quantification Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Ibandronic Acid-d3. Our goal is to help you enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high sensitivity for Ibandronic Acid quantification?
A1: Ibandronic acid, and by extension its deuterated internal standard this compound, presents analytical challenges primarily because it lacks a strong chromophore, making UV-based detection methods less sensitive.[1][2] Its polar nature also makes it difficult to retain on traditional reversed-phase HPLC columns.[2] To overcome these challenges, derivatization or the use of more sensitive detection techniques like mass spectrometry (MS) are often required.[3][4]
Q2: What is the purpose of using this compound in quantification assays?
A2: this compound is used as an internal standard (IS) in quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] Using a stable isotope-labeled internal standard like this compound helps to correct for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification of the unlabeled Ibandronic Acid.
Q3: What are the typical lower limits of quantification (LLOQ) I can expect to achieve?
A3: The achievable LLOQ depends heavily on the analytical technique and sample matrix. For instance, a sensitive high-throughput LC-MS/MS method for human plasma has been validated with a quantification range of 0.2-175.0 ng/mL.[3] Another LC-MS/MS method using solid-phase extraction and on-cartridge derivatization achieved an LLOQ of 0.5 ng/mL in human plasma.[5] HPLC methods with UV detection generally have higher LLOQs, for example, 0.0495 µg/mL (49.5 ng/mL).[2]
Troubleshooting Guide
Issue 1: Poor peak shape and retention in HPLC.
-
Question: My this compound peak is broad, tailing, or eluting at the void volume. What can I do?
-
Answer:
-
Column Choice: Ibandronic acid's polarity makes it unsuitable for standard C18 columns without modification. Consider using a mixed-mode column that combines hydrophobic and ion-exchange retention mechanisms.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective approach for retaining and separating polar compounds like bisphosphonates without derivatization.[7]
-
Mobile Phase Modification: The use of ion-pairing reagents, such as pentanesulfonic acid sodium salt, in the mobile phase can improve retention on C18 columns.[8][9] Optimizing the mobile phase pH and buffer concentration can also significantly impact peak shape.[7]
-
Derivatization: While a more complex workflow, derivatization of the phosphonate groups can increase hydrophobicity, leading to better retention and peak shape on reversed-phase columns.[3][4]
-
Issue 2: Low sensitivity and inability to reach the desired LLOQ.
-
Question: I am struggling to achieve the low detection limits required for my pharmacokinetic study. How can I enhance the sensitivity of my assay?
-
Answer:
-
Detector Selection: For high sensitivity, mass spectrometry (MS) is the preferred detection method over UV or fluorescence, especially for non-chromophoric compounds like Ibandronic Acid.[1] LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers excellent specificity and sensitivity.[3][5]
-
Derivatization for MS: Derivatizing this compound can improve its ionization efficiency in the MS source, leading to a stronger signal. A common derivatizing agent is trimethylsilyldiazomethane (TMS-diazomethane), which methylates the phosphonic acid groups.[3][4]
-
Sample Preparation: Optimize your sample extraction procedure to minimize matrix effects and maximize recovery. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to clean up the sample and concentrate the analyte.[3][5] Weak anion exchange SPE has been shown to be effective for isolating ibandronate from plasma.[5]
-
Ion Source Optimization: Fine-tuning the MS source parameters, such as electrospray voltage, gas flows, and temperature, can significantly enhance the signal intensity of your analyte.
-
Issue 3: High matrix effects in bioanalytical samples (plasma, urine).
-
Question: I am observing significant signal suppression or enhancement for this compound in my plasma samples. How can I mitigate matrix effects?
-
Answer:
-
Effective Sample Cleanup: As mentioned above, a robust sample preparation method is crucial. Compare LLE and different SPE sorbents to find the most effective way to remove interfering phospholipids and other matrix components.
-
Chromatographic Separation: Ensure that your chromatographic method separates this compound from the bulk of the matrix components that might co-elute and cause ion suppression. Adjusting the gradient profile can help.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest (Ibandronic Acid).[3]
-
Dilution: If the matrix effect is severe, diluting the sample with a clean solvent can reduce the concentration of interfering components, although this may compromise the LLOQ.
-
Quantitative Data Summary
| Analytical Method | Matrix | LLOQ | LOD | Derivatization | Internal Standard | Reference |
| HPLC-MS/MS | Human Plasma | 0.2 ng/mL | Not Reported | Trimethylsilyldiazomethane | This compound | [3] |
| LC-MS/MS | Human Plasma | 0.5 ng/mL | Not Reported | Trimethylsilyldiazomethane | Not specified | [5] |
| GC-MS | Plasma/Serum | 1 ng/mL | Not Reported | Not specified | Not specified | [1] |
| GC-MS | Urine | 2 ng/mL | Not Reported | Not specified | Not specified | [1] |
| ELISA | Plasma/Serum | 50-1600 pg/mL | Not Reported | None | Not applicable | [1] |
| HPLC-UV | Tablets | 0.0637 mg/mL (63.7 µg/mL) | 0.0210 mg/mL (21.0 µg/mL) | None | Not specified | [8] |
| RP-HPLC-UV | Pharmaceuticals | 0.0495 µg/mL | 0.0163 µg/mL | None | Not specified | [2] |
| Spectrophotometry | Bulk and Tablets | 6.24 µg/mL | 2.06 µg/mL | Ligand Exchange | Not applicable | [10] |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Quantification of Ibandronate in Human Plasma (Based on[3])
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add this compound as the internal standard.
-
Perform a liquid-liquid extraction to isolate the bisphosphonate. Note: The specific extraction solvents and conditions should be optimized.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Reconstitute the residue and add trimethylsilyldiazomethane to derivatize the ibandronate and this compound. This step converts the polar phosphonic acid groups into less polar methyl esters.
-
-
LC-MS/MS Analysis:
-
LC Column: Reversed-phase column (e.g., Supelco Discovery HS C18).
-
Mobile Phase: Optimized gradient of aqueous and organic phases.
-
Mass Spectrometer: A quadrupole-linear ion trap mass spectrometer (e.g., API 4000 QTrap) is used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ibandronate derivative: 376.1 -> 114.2
-
This compound derivative: 379.1 -> 61.0
-
-
Visualizations
Caption: Workflow for sensitive LC-MS/MS quantification of Ibandronic Acid.
Caption: Mechanism of action of Ibandronic Acid in osteoclasts.
References
- 1. Analytical methods for the quantification of ibandronate in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. jpri.net [jpri.net]
- 9. scitechnol.com [scitechnol.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Ibandronic Acid-d3: A Superior Internal Standard for Bioanalytical Quantification
A comparative guide for researchers, scientists, and drug development professionals.
In the precise quantification of Ibandronic Acid in biological matrices, the choice of an internal standard is paramount to ensure accuracy and reliability. This guide provides a comparative analysis of Ibandronic Acid-d3, a stable isotope-labeled (SIL) internal standard, against other potential internal standards, such as structural analogs. The evidence overwhelmingly supports the use of this compound as the gold standard for bioanalytical assays, primarily due to its ability to effectively compensate for variability during sample preparation and analysis.
Stable isotope-labeled internal standards are molecules where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H or D).[1] Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience similar ionization suppression or enhancement effects in mass spectrometry.[2] This near-identical behavior allows for more effective correction of matrix effects, a common source of analytical variability and inaccuracy.[1]
Performance Comparison: this compound vs. Other Internal Standards
The superiority of a stable isotope-labeled internal standard like this compound over a structural analog is well-established in bioanalysis. A structural analog, while chemically similar, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. This can lead to less accurate and precise quantification, especially in complex biological matrices.
Table 1: Quantitative Performance Data for this compound
| Parameter | This compound | Source |
| Linearity (r) | >0.99 | [3] |
| Quantification Range | 0.2 - 175.0 ng/mL | [3] |
| Accuracy | Within ±15% of target values | [3] |
| Precision | Within ±15% of target values | [3] |
| Recovery | >50% | [3] |
Table 2: Comparative Analysis of Internal Standard Types
| Feature | This compound (SIL) | Structural Analog |
| Chemical & Physical Properties | Nearly identical to Ibandronic Acid | Similar, but not identical |
| Chromatographic Retention Time | Co-elutes with Ibandronic Acid | May have a different retention time |
| Matrix Effect Compensation | High | Variable and potentially incomplete |
| Accuracy & Precision | High | Generally lower than SILs |
| Potential for Differential Recovery | Low | Higher |
| Cost | Generally higher | Can be lower |
| Availability | Commercially available | May require custom synthesis |
Experimental Protocols
A validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Ibandronate in human plasma using this compound as an internal standard.[3]
Sample Preparation and Derivatization
-
Isolation: Ibandronate and the internal standard (this compound) are isolated from the biological matrix (e.g., plasma) via liquid-liquid extraction.[3]
-
Derivatization: Due to the polar nature of bisphosphonates, a derivatization step is necessary to improve chromatographic retention and sensitivity. This is achieved by reacting the analytes with trimethylsilyldiazomethane to form their corresponding derivatives.[3]
LC-MS/MS Analysis
-
Chromatography: The derivatized samples are separated on a reversed-phase column (e.g., Supelco Discovery HSC18).[3]
-
Mass Spectrometry: Detection is performed using a quadrupole-linear ion trap mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3]
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams visualize the mechanism of action of Ibandronic Acid, a typical experimental workflow, and the rationale for selecting an internal standard.
References
Cross-Validation of Bioanalytical Methods for Ibandronic Acid Utilizing Ibandronic Acid-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Ibandronic Acid in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of bioanalytical methods utilizing Ibandronic Acid-d3 as a stable isotope-labeled internal standard, offering a critical assessment of their performance and detailed experimental protocols.
The use of a deuterated internal standard like this compound is a widely accepted practice in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1] It helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1] This guide delves into the specifics of method validation and cross-validation, ensuring data integrity and comparability across different studies or analytical sites.
Comparative Analysis of Bioanalytical Methods
Several analytical techniques have been developed and validated for the quantification of Ibandronic Acid in biological samples, primarily plasma and urine. The most prevalent and robust methods are based on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The following table summarizes the performance characteristics of different published methods.
| Parameter | Method 1: HPLC-MS/MS (Derivatization) | Method 2: HPLC-MS/MS (HILIC) | Method 3: RP-HPLC (UV Detection) |
| Linearity Range | 0.2 - 175.0 ng/mL[2][3] | Not explicitly stated, but achieves acceptable retention and peak shape[4] | 20% to 120% of a nominal concentration[5] |
| Accuracy | Within ±15% of the target values[2][3] | Not explicitly stated | Recovery values between 98.40–99.89%[6] |
| Precision (RSD%) | Within ±15% of the target values[2][3] | Not explicitly stated | Intra-assay: 0.29%, Intermediate: 0.83%[6] |
| Recovery | > 50%[2][3] | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2][3] | Not explicitly stated | Not explicitly stated |
| Internal Standard | This compound[2][3] | Not explicitly stated | Not applicable |
| Sample Preparation | Liquid-liquid extraction followed by derivatization[2][3] | Direct injection after protein precipitation (potential)[4] | Not explicitly stated for biological matrices |
| Chromatography | Reversed-Phase (C18)[2][3] | Hydrophilic Interaction Liquid Chromatography (HILIC)[4] | Reversed-Phase (C18)[6] |
| Detection | Tandem Mass Spectrometry (MS/MS)[2][3] | Mass Spectrometry (MS)[4] | UV Detector (195 nm)[6] |
Experimental Protocols
Method 1: High-Throughput HPLC-MS/MS with Derivatization
This method is highly sensitive and specific for the quantification of Ibandronic Acid in human plasma.[2][3]
1. Sample Preparation:
-
Isolate Ibandronate from the plasma sample using liquid-liquid extraction.
-
Derivatize the extracted analyte with trimethylsilyldiazomethane. This step is crucial for improving chromatographic retention and detection sensitivity of bisphosphonates.[2][3][4]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Supelco Discovery HSC18).[2]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the range of 5-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Ibandronate and this compound. For the trimethylsilyl derivative, the transitions monitored were m/z 376.1 → 114.2 for Ibandronate and m/z 379.1 → 61.0 for this compound.[2][3]
Method 2: HILIC-MS for Underivatized Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for the analysis of polar compounds like bisphosphonates without the need for derivatization.[4]
1. Sample Preparation:
-
A simple protein precipitation step using a suitable organic solvent (e.g., acetonitrile) is typically sufficient.
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., Atlantis Premier BEH Z-HILIC).[4]
-
Mobile Phase: A high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
Flow Rate: Optimized for the HILIC column.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative ion mode is often preferred for underivatized bisphosphonates.
-
MRM: Monitor the specific precursor and product ions for Ibandronic Acid and this compound.
Workflow and Cross-Validation Logic
The following diagram illustrates a typical workflow for a bioanalytical method and the logic behind cross-validation when transferring a method or comparing different methods.
Caption: Bioanalytical workflow and cross-validation process.
Cross-validation is essential when data from different analytical methods or laboratories are to be compared.[7][8] This process involves analyzing the same set of quality control (QC) and incurred samples using both the reference and the comparator method to ensure that the results are comparable and reliable.[7][9]
Conclusion
The choice of a bioanalytical method for Ibandronic Acid depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation. The HPLC-MS/MS method with derivatization offers high sensitivity, making it suitable for studies with low expected concentrations of the drug.[2][3] On the other hand, the HILIC-MS method provides a simpler and faster sample preparation protocol by avoiding the derivatization step, which can be advantageous for high-throughput screening.[4]
Regardless of the method chosen, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the data. Proper method validation and, when necessary, cross-validation are critical steps to guarantee the integrity and reliability of the bioanalytical results, which form the basis for crucial decisions in drug development.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. jpri.net [jpri.net]
- 6. scitechnol.com [scitechnol.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Linearity, Accuracy, and Precision of Ibandronic Acid-d3 Assays
For researchers, scientists, and professionals in drug development, the reliable quantification of Ibandronic Acid is paramount. This guide provides an objective comparison of different analytical methods for the determination of Ibandronic Acid, with a focus on assays utilizing its deuterated internal standard, Ibandronic Acid-d3. The following sections detail the linearity, accuracy, and precision of various validated assays, supported by experimental data and detailed protocols.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The quantification of Ibandronic Acid is commonly achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV methods are cost-effective and suitable for tablet dosage forms, LC-MS/MS assays offer superior sensitivity and selectivity, making them ideal for complex biological matrices like human plasma.[1][2] this compound is often employed as an internal standard in LC-MS/MS methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][3]
Performance Characteristics of Ibandronic Acid Assays
The following tables summarize the validation parameters for different analytical methods used to quantify Ibandronic Acid.
Table 1: Linearity of Ibandronic Acid Assays
| Analytical Method | Concentration Range | Correlation Coefficient (r) / Coefficient of Determination (R²) | Reference |
| HPLC-UV | 0.19 - 0.96 mg/mL | r = 0.999 | [4] |
| HPLC-UV | 20 - 70 µg/mL | R² = 0.9965 | [5] |
| RP-HPLC | Not Specified | r = 0.9996 | [6][7] |
| LC-MS/MS | 0.2 - 175.0 ng/mL | r > 0.99 | [1][3] |
| LC-MS/MS (in urine) | 1 - 250 ng/mL | r > 0.99 | [3] |
Table 2: Accuracy of Ibandronic Acid Assays
| Analytical Method | Concentration Levels Tested | Recovery (%) | Reference |
| HPLC-UV | 3 levels | 98 - 102 | [4] |
| RP-HPLC | 80%, 100%, 120% | 98.40 - 99.89 | [6][7] |
| LC-MS/MS | Not Specified | Within ±15% of target values | [1] |
| LC-MS/MS (in urine) | Not Specified | > 86.5 | [3] |
Table 3: Precision of Ibandronic Acid Assays
| Analytical Method | Precision Type | Relative Standard Deviation (RSD) (%) | Reference |
| RP-HPLC | Intra-assay | 0.29 | [6][7] |
| RP-HPLC | Intermediate | 0.83 | [6][7] |
| LC-MS/MS | Not Specified | Within ±15% of target values | [1] |
| LC-MS/MS (in urine) | Inter- and Intra-day | < 15 | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are summaries of the experimental protocols for the key methods discussed.
HPLC-UV Method for Ibandronic Acid in Tablet Dosage Form
This method is designed for the quantification of Ibandronic Acid in pharmaceutical tablets.[4]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., Hypersil BDS), a pump capable of delivering a mobile phase at a constant flow rate, and a UV detector.[4]
-
Mobile Phase: A mixture containing pentanesulfonic acid sodium salt, EDTA, TEA, and orthophosphoric acid.[4]
-
Chromatographic Conditions:
-
Sample Preparation: Ibandronic acid is extracted from the tablet dosage form and dissolved in a suitable solvent to achieve concentrations within the linear range.[4]
LC-MS/MS Method for Ibandronic Acid in Human Plasma
This high-throughput method is suitable for pharmacokinetic studies, offering high sensitivity for the detection of Ibandronic Acid in biological fluids.[1]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., API 4000 QTrap).[1] this compound is used as the internal standard.[1][3]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Reversed-phase column (e.g., Supelco Discovery HSC18)[1]
-
-
Mass Spectrometry Detection:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jpri.net [jpri.net]
- 5. researchgate.net [researchgate.net]
- 6. scitechnol.com [scitechnol.com]
- 7. omicsonline.org [omicsonline.org]
Determining the Limits of Detection and Quantification for Ibandronic Acid-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for Ibandronic Acid-d3. While specific data for the deuterated form is limited in publicly available literature, this document outlines established methods for the parent compound, Ibandronic Acid, which are directly applicable. This compound is primarily utilized as a stable isotope-labeled internal standard in bioanalytical methods, ensuring accurate quantification.[1] The techniques detailed below are fundamental for establishing the sensitivity and reliability of assays involving this compound.
Comparison of Analytical Techniques
The determination of LOD and LOQ for Ibandronic Acid and its deuterated analog is achievable through various analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC-UV | 0.0163 µg/mL[2] - 0.021 mg/mL[3][4] | 0.0495 µg/mL[2] - 0.0637 mg/mL[3][4] | Pharmaceutical Formulations (Tablets)[2][3][4][5][6] |
| GC-MS | Not explicitly stated, but quantification range suggests high sensitivity. | 1-100 ng/mL | Serum/Plasma[7] |
| ELISA | Not explicitly stated, but quantification range suggests high sensitivity. | 50-1600 pg/mL (potentially as low as 10-320 pg/mL) | Serum/Plasma[7] |
| Spectrophotometry | 2.06 µg/mL[8] | 6.24 µg/mL[8] | Bulk and Tablet Dosage Forms[8] |
Note: The LOD and LOQ values for HPLC-UV can vary significantly based on the specific method parameters, including the detector wavelength and mobile phase composition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of protocols for commonly employed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of Ibandronic Acid in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[2][3][5]
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., pentanesulfonic acid sodium salt, EDTA, and orthophosphoric acid) and an organic modifier like acetonitrile.[3][5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[3][5]
-
Detection Wavelength: Detection is typically performed at low UV wavelengths, such as 195 nm, 198 nm, or 200 nm.[2][4][5]
-
-
Sample Preparation:
-
Standard solutions of Ibandronic Acid are prepared by dissolving the reference standard in the mobile phase or a suitable solvent.[2]
-
For tablet analysis, a number of tablets are weighed, finely powdered, and a portion equivalent to a specific amount of Ibandronic Acid is dissolved in the solvent, followed by filtration.[6]
-
-
Determination of LOD and LOQ:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for bioanalytical applications. Ibandronate requires derivatization to increase its volatility for GC analysis.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Sample Preparation:
-
Extraction of the analyte from the biological matrix (e.g., serum, plasma, or urine).[7]
-
Derivatization of Ibandronic Acid to make it amenable to gas chromatography.
-
-
Quantification: The quantification range for Ibandronate in plasma or serum using GC-MS has been reported as 1-100 ng/mL.[7]
Experimental Workflow for LOD & LOQ Determination
The following diagram illustrates a typical workflow for determining the LOD and LOQ of this compound using an LC-MS/MS method, where it serves as an internal standard.
Caption: Workflow for LOD and LOQ determination of this compound.
This workflow highlights the key stages from sample preparation through to the final calculation of the limits of detection and quantification. The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. jpri.net [jpri.net]
- 4. researchgate.net [researchgate.net]
- 5. scitechnol.com [scitechnol.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for the quantification of ibandronate in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
A Comparative Pharmacokinetic Analysis of Ibandronic Acid and Its Deuterated Analog, Ibandronic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Ibandronic Acid and its deuterated form, Ibandronic Acid-d3. While direct comparative pharmacokinetic studies are not available in published literature, this document synthesizes available data for Ibandronic Acid and discusses the scientific basis for the use of this compound as an internal standard in bioanalytical assays, which implies analogous pharmacokinetic behavior.
Introduction to Ibandronic Acid and the Role of Deuteration
Ibandronic Acid is a potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis and the prevention of skeletal-related events in cancer patients.[1] It functions by inhibiting osteoclast-mediated bone resorption.[2] Deuterated compounds, such as this compound, are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can sometimes alter the metabolic rate of a drug due to the kinetic isotope effect, potentially leading to a longer half-life.[3][4] However, for drugs that are not extensively metabolized, the pharmacokinetic profiles of the deuterated and non-deuterated versions are expected to be very similar.[5] Ibandronic acid is not metabolized in humans.[6]
This compound is commonly used as an internal standard in the bioanalysis of Ibandronic Acid via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This application relies on the principle that the deuterated analog has nearly identical chemical and physical properties to the parent drug, leading to similar extraction recovery and ionization efficiency, but is distinguishable by its higher mass.
Comparative Pharmacokinetic Parameters
No clinical studies directly comparing the pharmacokinetic parameters of Ibandronic Acid and this compound have been identified. The data presented below is for Ibandronic Acid, sourced from various clinical trials and bioequivalence studies. Given that Ibandronic Acid is not metabolized and this compound is used as an internal standard, it is scientifically reasonable to assume that the pharmacokinetic profile of this compound is highly similar to that of Ibandronic Acid.
Table 1: Pharmacokinetic Parameters of Ibandronic Acid in Healthy Volunteers (Oral Administration)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 87.94 ± 60.20 ng/mL to 96.71 ± 90.19 ng/mL (for a 150 mg dose) | [8] |
| Tmax (Time to Cmax) | 0.5 to 2 hours (median 1 hour) | [9] |
| AUC0-t (Area Under the Curve from time 0 to the last measurable concentration) | 383.53 ± 246.72 ng·h/mL to 390.83 ± 287.27 ng·h/mL (for a 150 mg dose) | [8] |
| Elimination Half-life (t½) | Generally in the range of 10-60 hours, with some studies in postmenopausal women reporting a range of 37-157 hours.[6][10] | [6][10] |
| Oral Bioavailability | Approximately 0.6% | [11] |
| Protein Binding | Approximately 87% at therapeutic concentrations.[10] | [10] |
| Elimination | Primarily via renal excretion and uptake into bone.[9] | [9] |
Experimental Protocols
The quantification of Ibandronic Acid in biological matrices is challenging due to its high polarity and lack of a strong chromophore. The most common and sensitive method is LC-MS/MS, which often requires a derivatization step.
Bioanalytical Method for Ibandronic Acid Quantification in Human Plasma using LC-MS/MS
This protocol is based on established methods for the determination of Ibandronic Acid in plasma, utilizing this compound as an internal standard.[7]
1. Sample Preparation (Extraction and Derivatization):
-
Internal Standard Spiking: To a plasma sample, a known concentration of this compound solution is added.
-
Liquid-Liquid Extraction: The bisphosphonate is extracted from the plasma matrix.
-
Derivatization: The extracted analyte is derivatized, for example with trimethylsilyldiazomethane, to improve its chromatographic properties and ionization efficiency.[7]
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase column (e.g., C18).[7]
-
Mobile Phase: A suitable gradient or isocratic mixture of aqueous and organic solvents.
-
Flow Rate: A constant flow rate is maintained.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the derivatized Ibandronic Acid and this compound. For example, after derivatization, transitions of 376.1 → 114.2 for Ibandronic Acid and 379.1 → 61.0 for this compound have been used.[7]
4. Quantification:
-
The concentration of Ibandronic Acid in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Ibandronic Acid.
Experimental workflow for the bioanalysis of Ibandronic Acid.
Mechanism of Action of Ibandronic Acid
Ibandronic Acid, like other nitrogen-containing bisphosphonates, inhibits the mevalonate pathway in osteoclasts.[2] This pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for osteoclast function and survival.[2] By inhibiting this pathway, Ibandronic Acid disrupts osteoclast activity and induces apoptosis, thereby reducing bone resorption.
Signaling pathway of Ibandronic Acid in osteoclasts.
Conclusion
References
- 1. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. bioscientia.de [bioscientia.de]
- 6. go.drugbank.com [go.drugbank.com]
- 7. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence study of two formulations of ibandronic acid 150-mg film-coated tablets in healthy volunteers under fasting conditions: a randomized, open-label, three-way, reference-replicated crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Ibandronic Acid Quantification Using Ibandronic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ibandronic Acid in biological matrices, specifically utilizing Ibandronic Acid-d3 as a stable isotope-labeled internal standard. The accurate measurement of Ibandronic Acid is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a deuterated internal standard like this compound is a key component of robust bioanalytical methods, as it effectively corrects for variability during sample preparation and analysis.
While formal inter-laboratory (round-robin) studies are not publicly available, this guide synthesizes data from published, validated methods to serve as a virtual comparison. We will examine key performance characteristics and methodologies from different laboratory settings to provide a comprehensive resource for researchers in the field.
Quantitative Performance Comparison
The following table summarizes the key validation parameters from different published LC-MS/MS methods. This allows for a direct comparison of the sensitivity, accuracy, precision, and efficiency of each approach.
| Parameter | Method 1 (Tarcomnicu et al., 2009) | Method 2 (Urine Analysis) | Method 3 (Al-Daghri et al.) |
| Biological Matrix | Human Plasma | Human Urine | Human Plasma |
| Quantification Range | 0.2 - 175.0 ng/mL[1][2] | 1.0 - 250.0 ng/mL[1][3] | 0.5 - 200.0 ng/mL[4] |
| LLOQ | 0.2 ng/mL[1][2] | 1.0 ng/mL[1][3] | 0.5 ng/mL[4] |
| Linearity (r or r²) | r > 0.99[1][2] | r > 0.99[1][3] | r² = 0.9817 - 0.9942[4] |
| Accuracy | Within ±15% of nominal values[1][2] | Not explicitly stated, but method deemed "accurate"[1][3] | 89.39 - 107.96%[4] |
| Precision (%RSD/%CV) | Within ±15%[1][2] | < 15% (Inter- and Intra-day)[1][3] | Not explicitly stated, but method deemed "precise" |
| Recovery | > 50%[1][2] | > 86.5%[1][3] | 83.93 - 85.06%[4] |
Methodology Comparison
The choice of sample preparation and analytical instrumentation significantly impacts method performance. The table below details the different approaches used by the laboratories. A critical step for analyzing bisphosphonates like Ibandronic Acid by LC-MS/MS is derivatization, which neutralizes the polar phosphonate groups, improving chromatographic retention and ionization efficiency.
| Parameter | Method 1 (Tarcomnicu et al., 2009) | Method 2 (Urine Analysis) | Method 3 (Al-Daghri et al.) |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1][2] | Co-precipitation with CaCl₂/K₂HPO₄ followed by LLE[1][3] | Solid Phase Extraction (SPE) - Weak Anion Exchange[4] |
| Derivatization Reagent | Trimethylsilyldiazomethane (TMSD)[1][2] | Trimethylsilyldiazomethane (TMSD)[1][3] | Trimethylsilyldiazomethane (TMSDZ), on-cartridge[4] |
| Chromatography | Reversed-Phase (Supelco Discovery HS C18)[2] | Not specified | Not specified |
| Mass Spectrometer | Quadrupole-Linear Ion Trap (API 4000 QTrap)[2] | Not specified | Not specified |
| Ionization Mode | Not specified, likely ESI Positive | Not specified | Electrospray Ionization (ESI), Positive Ion Mode[4] |
| MS/MS Transition (Analyte) | m/z 376.1 → 114.2 (derivatized)[1][2][3] | Not specified | m/z 376 → 114 and m/z 376 → 250 (derivatized)[4] |
| MS/MS Transition (IS) | m/z 379.1 → 61.0 (derivatized this compound)[1][2][3] | Not specified | Not specified |
Experimental Protocols
Below is a generalized, detailed protocol for the determination of Ibandronic Acid in human plasma using this compound, based on the common elements of the compared methods.
1. Sample Preparation (SPE Method)
-
Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned with methanol followed by water.
-
Loading: 500 µL of human plasma, pre-treated with a buffer and spiked with this compound internal standard, is loaded onto the cartridge.
-
Washing: The cartridge is washed with an aqueous solution followed by methanol to remove interfering substances.
-
On-Cartridge Derivatization: A solution of trimethylsilyldiazomethane (TMSDZ) in a suitable organic solvent is passed through the cartridge to derivatize the retained Ibandronic Acid and this compound.
-
Elution: The derivatized analytes are eluted from the cartridge using an appropriate organic solvent.
-
Evaporation & Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution for injection.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., Supelco Discovery HS C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
MS/MS System: Triple quadrupole or ion trap mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify Ibandronic Acid concentrations in unknown samples.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Ibandronic Acid using LC-MS/MS with this compound as an internal standard.
Bioanalytical workflow for Ibandronic Acid quantification.
References
A Comparative Guide to the Bioanalytical Validation of Ibandronic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ibandronic Acid, with a focus on the validation and performance of its deuterated internal standard, Ibandronic Acid-d3. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs in regulated bioanalysis.
Introduction to Ibandronic Acid Bioanalysis
Ibandronic acid is a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis. Accurate and reliable quantification of Ibandronic Acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Due to its polar nature and low volatility, the analysis of Ibandronic Acid often requires derivatization to improve its chromatographic retention and detection sensitivity, especially when using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in regulated bioanalysis to compensate for variability during sample preparation and analysis.
Performance Comparison of Analytical Methods
The selection of an analytical method for Ibandronic Acid quantification depends on the required sensitivity, selectivity, and throughput. This section compares the performance of the most common methods: LC-MS/MS with derivatization using this compound as an internal standard, Hydrophilic Interaction Liquid Chromatography (HILIC)-MS without derivatization, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Table 1: Comparison of Bioanalytical Methods for Ibandronic Acid Quantification
| Parameter | LC-MS/MS with Derivatization & this compound | HILIC-MS (without derivatization) | HPLC-UV |
| Linearity Range | 0.2 - 175.0 ng/mL | Not explicitly found | 20 - 70 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not explicitly found | 0.05 µg/mL (50 ng/mL) |
| Accuracy | Within ±15% of target values | Not explicitly found | Within 100 ± 2% |
| Precision | Within ±15% of target values | Not explicitly found | Not explicitly found |
| Recovery | > 50% | Not explicitly found | 99.88% |
| Internal Standard | This compound (Stable Isotope Labeled) | Not explicitly used in cited methods | Not typically used |
| Derivatization Required | Yes (e.g., with trimethylsilyldiazomethane) | No | No |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key analytical techniques discussed.
LC-MS/MS with Derivatization and this compound
This method is considered the gold standard for the sensitive and selective quantification of Ibandronic Acid in biological matrices.
a. Sample Preparation and Derivatization
Caption: LC-MS/MS with derivatization workflow.
Protocol:
-
Internal Standard Addition: To a plasma sample, add a known concentration of this compound solution.
-
Liquid-Liquid Extraction: Isolate the analyte and internal standard from the biological matrix.
-
Derivatization: The extracted sample is derivatized with trimethylsilyldiazomethane to improve volatility and ionization efficiency.
-
LC Separation: The derivatized sample is injected into a reversed-phase HPLC column (e.g., Supelco Discovery HSC18) for chromatographic separation.
-
MS/MS Detection: The separated compounds are detected using a tandem mass spectrometer. The transitions monitored are typically 376.1 → 114.2 for the Ibandronic Acid derivative and 379.1 → 61.0 for the this compound derivative.
HILIC-MS (without Derivatization)
This method offers a simpler sample preparation workflow by avoiding the derivatization step.
a. Sample Preparation
Caption: HILIC-MS sample preparation workflow.
Protocol:
-
Protein Precipitation: Precipitate proteins in the biological sample using a suitable organic solvent.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the analyte to a clean tube for analysis.
-
HILIC-MS Analysis: Inject the supernatant into a HILIC column for separation and subsequent MS detection. This technique retains polar analytes like Ibandronic Acid without the need for derivatization.
HPLC-UV
This method is less sensitive than MS-based methods but can be a cost-effective alternative for the analysis of pharmaceutical dosage forms.
a. Sample Preparation
Caption: HPLC-UV sample preparation workflow.
Protocol:
-
Sample Dissolution: Dissolve the tablet or bulk drug sample in the mobile phase.
-
Filtration: Filter the solution to remove any undissolved excipients.
-
HPLC-UV Analysis: Inject the filtered solution into an HPLC system equipped with a UV detector. A C18 column is typically used for separation, and detection is performed at a low wavelength (e.g., 200 nm).
Alternative Internal Standards
While this compound is the preferred internal standard due to its close physicochemical properties to the analyte, other options can be considered if a stable isotope-labeled standard is not available. A structural analog with similar extraction and ionization behavior could potentially be used, but this would require extensive validation to ensure it accurately compensates for analytical variability.
Conclusion
For regulated bioanalysis of Ibandronic Acid in biological matrices, the use of a validated LC-MS/MS method with this compound as the internal standard is the recommended approach. This method offers the highest sensitivity, selectivity, and reliability. While HILIC-MS presents a viable alternative by eliminating the need for derivatization, further validation data is needed for a direct performance comparison. HPLC-UV methods are generally not sensitive enough for bioanalytical applications at therapeutic concentrations but can be suitable for the analysis of pharmaceutical formulations. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample matrix, and regulatory guidelines.
Assessing the Isotopic Stability of Ibandronic Acid-d3 for Robust Bioanalytical Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accurate and reproducible results. For the analysis of Ibandronic Acid, a potent bisphosphonate used in osteoporosis treatment, Ibandronic Acid-d3 is a commonly employed internal standard.[1][2] This guide provides an objective comparison of this compound's performance, focusing on its isotopic stability, and offers supporting experimental protocols for its evaluation.
The selection of a suitable internal standard is a critical step in the development of robust bioanalytical methods.[3][4] An ideal internal standard should mimic the analyte's behavior throughout sample extraction, chromatography, and ionization to compensate for variability.[3][5] While SIL internal standards are considered the gold standard, the stability of the isotopic label, particularly deuterium, is a crucial factor that warrants careful assessment to ensure data integrity.[6][7]
Understanding Isotopic Stability
Isotopic stability refers to the resistance of the stable isotope label (in this case, deuterium) to exchange with protons (hydrogen) from the surrounding solvent or matrix. This phenomenon, known as hydrogen-deuterium (H-D) back-exchange, can compromise the accuracy of a quantitative assay by converting the internal standard into the unlabeled analyte, leading to an overestimation of the analyte's concentration.[5] The position of the deuterium label on the molecule is a key determinant of its stability. This compound is deuterated on the methyl group of the pentylamino side chain.[8]
Comparative Analysis: this compound vs. Alternative Internal Standards
While this compound is widely used, it is essential to consider its characteristics in comparison to other potential internal standards, such as a structural analogue or a ¹³C-labeled version of Ibandronic Acid.
| Feature | This compound | Structural Analogue (e.g., another bisphosphonate) | ¹³C-Ibandronic Acid |
| Co-elution | High likelihood of co-elution with the analyte. | Chromatographic properties may differ significantly. | Identical chromatographic behavior to the analyte. |
| Ionization Efficiency | Generally similar to the analyte, though minor differences can occur. | Can have significantly different ionization efficiency. | Identical ionization efficiency to the analyte. |
| Isotopic Stability | Potential for H-D back-exchange under certain conditions. | Not applicable. | Highly stable with no risk of back-exchange. |
| Commercial Availability | Readily available from various suppliers.[9][10] | Availability varies depending on the chosen analogue. | Less commonly available and typically more expensive. |
| Cost | Generally more cost-effective than ¹³C-labeled standards. | Can be a cost-effective option if a suitable analogue is available. | Higher cost of synthesis and purification. |
Experimental Protocol for Assessing Isotopic Stability
To ensure the reliability of this compound as an internal standard, its isotopic stability should be evaluated during method validation.[11][12] The following protocol outlines a typical approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common analytical technique for Ibandronic Acid.[1][13]
Objective: To evaluate the potential for H-D back-exchange of this compound under various sample processing and storage conditions.
Materials:
-
This compound
-
Ibandronic Acid reference standard
-
Control human plasma (or other relevant biological matrix)
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Spike a known concentration of this compound into the biological matrix.
-
Divide the spiked matrix into several aliquots to be subjected to different stress conditions.
-
-
Stress Conditions:
-
pH: Adjust the pH of the spiked matrix to acidic (e.g., pH 2-3), neutral (e.g., pH 6-7), and basic (e.g., pH 9-10) conditions.
-
Temperature: Incubate aliquots at room temperature, 37°C, and in a freeze-thaw cycle.
-
Time: Analyze aliquots at various time points (e.g., 0, 4, 8, 24 hours) for each stress condition.
-
-
LC-MS/MS Analysis:
-
Extract this compound and any potential back-exchanged Ibandronic Acid from the matrix using a validated extraction method. Derivatization with reagents like trimethylsilyldiazomethane may be required to improve chromatographic retention and sensitivity.[1][13][14]
-
Analyze the extracts using an LC-MS/MS method capable of separating and detecting both Ibandronic Acid and this compound.
-
Monitor the mass transition for Ibandronic Acid in the samples spiked only with this compound.
-
-
Data Analysis:
-
Quantify the peak area of the Ibandronic Acid signal in the stressed samples.
-
Calculate the percentage of back-exchange by comparing the Ibandronic Acid signal in the stressed samples to the initial this compound signal.
-
A significant increase in the Ibandronic Acid signal over time or under specific stress conditions would indicate isotopic instability.
-
Caption: Experimental workflow for assessing the isotopic stability of this compound.
Interpreting the Results
The results of the stability assessment will determine the suitability of this compound as an internal standard for a specific bioanalytical method.
| Back-Exchange (%) | Interpretation | Recommendation |
| < 1% | Isotopically Stable: No significant back-exchange observed under the tested conditions. | This compound is suitable for use as an internal standard. |
| 1-5% | Minor Instability: Some back-exchange is occurring, which may impact data accuracy. | Proceed with caution. Ensure that sample processing and storage times are minimized and consistent. |
| > 5% | Significant Instability: The degree of back-exchange is unacceptable for a quantitative assay. | Do not use this compound. Consider a more stable internal standard, such as a ¹³C-labeled analogue. |
Conclusion
This compound is a widely accepted internal standard for the bioanalysis of Ibandronic Acid. However, its isotopic stability is not absolute and should be rigorously evaluated during method validation. By following a systematic experimental protocol to assess H-D back-exchange under various stress conditions, researchers can ensure the integrity and reliability of their bioanalytical data. If significant instability is observed, alternative internal standards, such as ¹³C-labeled Ibandronic Acid, should be considered to maintain the highest standards of accuracy and precision in drug development and clinical research.
References
- 1. High-throughput HPLC-MS/MS method to determine ibandronate in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H23NO7P2 | CID 25230517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS | LGC Standards [lgcstandards.com]
- 10. This compound | CAS | LGC Standards [lgcstandards.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
Performance of Ibandronic Acid-d3 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ibandronic Acid, the selection of an appropriate analytical methodology is paramount for generating accurate and reliable data. Ibandronic Acid-d3, a stable isotope-labeled internal standard, is crucial for achieving high precision and accuracy in bioanalytical methods. This guide provides an objective comparison of the performance of this compound across different mass spectrometry platforms, supported by experimental data and detailed protocols.
Data Presentation
The quantitative performance of this compound is influenced by the type of mass spectrometer employed. The following table summarizes key performance metrics from a validated LC-MS/MS method using a quadrupole-linear ion trap mass spectrometer and provides expected performance characteristics for other common mass analyzer types based on their general capabilities for small molecule quantification.
| Performance Metric | Quadrupole-Linear Ion Trap (API 4000 QTrap)[1][2] | Triple Quadrupole (QqQ) | Time-of-Flight (TOF) | Quadrupole-Orbitrap (Q-Orbitrap) |
| Linearity (r²) | > 0.99[1][2] | Typically ≥ 0.99 | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Calibration Curve Range | 0.2 - 175.0 ng/mL[1][2] | Expected to be similar or wider | Wide, instrument-dependent | Wide, instrument-dependent |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL[1] | Potentially lower due to high sensitivity in MRM mode | Generally higher than QqQ | Comparable to or slightly higher than QqQ |
| Precision (%RSD) | Within ±15%[1][2] | Typically < 15% | Generally < 20% | Typically < 15% |
| Accuracy (% Recovery) | Within ±15% of target values[1][2] | Typically 85-115% | Typically 80-120% | Typically 85-115% |
| Selectivity | High (using MRM) | Very High (using MRM) | Good (can be improved with high resolution) | Excellent (due to high resolution) |
| Mass Resolution | Low | Low | High | Very High |
| Primary Application | Targeted Quantification | Gold standard for targeted quantification | Screening and qualitative analysis, with quantitative capabilities | Targeted and untargeted analysis, high-resolution quantification |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. The following is a detailed methodology for the analysis of Ibandronic Acid using this compound as an internal standard, based on established methods.
Sample Preparation (Human Plasma)[1][2]
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Internal Standard Spiking: Add a known concentration of this compound solution to all samples, calibrators, and quality controls.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization agent (e.g., trimethylsilyldiazomethane in a suitable solvent) and incubate to convert the polar phosphonic acid groups into less polar esters, improving chromatographic retention and ionization efficiency.
-
Final Preparation: After incubation, evaporate the derivatization agent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)[1][2]
-
Column: A reversed-phase C18 column (e.g., Supelco Discovery HS C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry (MS)[1][2]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for the derivatized Ibandronic Acid.
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification on triple quadrupole and hybrid instruments.
-
MRM Transitions:
-
Collision Energy: Optimized for each transition to achieve the most abundant and stable fragment ions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of Ibandronic Acid using this compound.
Ibandronic Acid Signaling Pathway
Caption: Ibandronic Acid inhibits FPPS, disrupting osteoclast function and inducing apoptosis.
References
Safety Operating Guide
Navigating the Disposal of Ibandronic Acid-d3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ibandronic Acid-d3, ensuring that laboratory practices align with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Plan
The recommended disposal method for this compound is through a licensed chemical destruction facility. Under no circumstances should this compound be disposed of down the drain or in regular trash without appropriate treatment.[2]
-
Segregation of Waste : All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be collected in a dedicated and clearly labeled waste container.[1] Do not mix with other incompatible waste streams.
-
Container Labeling : The waste container must be robust, leak-proof, and made of a compatible material. It should be clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols.[1]
-
Storage of Waste : Store the sealed waste container in a designated, secure area away from incompatible materials and sources of ignition.[1][2] The storage area should be cool, dry, and well-ventilated.[2]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][3] Disposal will typically be carried out via controlled incineration with flue gas scrubbing.[2]
-
Disposal of Contaminated Packaging : Empty containers and packaging that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and disposed of as chemical waste. After rinsing, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or recycled, depending on local regulations.[2]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Primary Disposal Method | Controlled incineration via a licensed chemical destruction plant. | [2] |
| Sewer Disposal | Prohibited. | [2] |
| Waste Segregation | Collect in a dedicated, properly labeled, and closed container. | [1] |
| Contaminated Packaging | Triple-rinse, puncture, and then recycle or dispose of in a sanitary landfill. | [2] |
| Regulatory Compliance | Must adhere to all applicable federal, state, and local regulations. | [2][3][4] |
Experimental Protocols
Currently, there are no widely established experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to engage a professional hazardous waste management service. Research on the environmental fate and degradation of bisphosphonates is ongoing, but these methods are not intended for routine laboratory disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. It is crucial to consult your institution's specific safety protocols and to comply with all local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Ibandronic Acid-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ibandronic Acid-d3 in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk. As no specific safety data sheet (SDS) for this compound is available, this guidance is based on the known hazards of the parent compound, Ibandronic Acid, and best practices for handling potent pharmaceutical compounds.
Hazard Summary
Ibandronic Acid is a potent bisphosphonate. While specific quantitative exposure limits are not established, the compound is known to present several hazards. All personnel must be fully aware of these risks before handling the material.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe skin burns.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe eye damage.[1][2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are critical to prevent exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95, FFP2) | Suitable for low-risk activities involving small quantities in a ventilated enclosure. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for operations with a higher risk of aerosol generation. A proper fit test is required. | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for high-risk operations, such as handling larger quantities or when engineering controls are not sufficient. Hoods or full-facepieces can offer a high level of protection.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.[3] |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, disposable lab coat or coveralls made of a protective material like Tyvek should be worn over personal clothing.[3] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for additional protection.[1][3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The process can be broken down into three phases: preparation, handling, and post-handling.
Phase 1: Preparation
-
Designated Area : All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, a biological safety cabinet, or a barrier isolator (glove box) to control airborne particles.[4]
-
Decontamination Supplies : Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.
-
Waste Disposal Setup : Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[3]
-
Spill Kit : A spill kit appropriate for chemical hazards should be readily accessible.
-
PPE Donning : Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[3]
Phase 2: Handling
-
Weighing and Aliquoting : When weighing or transferring the powder, use containment solutions like a ventilated balance enclosure or a glove box. Keep containers covered as much as possible.
-
Solution Preparation : When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Spill Management : In the event of a spill, immediately alert others in the area. Use the spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Phase 3: Post-Handling
-
Decontamination : Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, must be placed in the designated hazardous waste container.
-
PPE Doffing : Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and associated waste must be managed carefully to prevent environmental contamination and exposure to personnel.
-
Solid Waste : All solid waste, including contaminated PPE, weighing paper, and empty vials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not discharge to sewer systems.[1]
-
Contaminated Packaging : The original packaging should be disposed of as hazardous waste. If local regulations permit, containers can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before being offered for recycling or reconditioning.[1]
-
Disposal Method : All waste must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[1][5] Adhere to all federal, state, and local regulations for hazardous waste disposal.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
